2-Amino-5-chloropyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-amino-5-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWIRGLOFKIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381494 | |
| Record name | 2-amino-5-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163137-44-8 | |
| Record name | 2-amino-5-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-pyridine-3-sulfonic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on 2-Amino-5-chloropyridine-3-sulfonamide (CAS Number: 163137-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chloropyridine-3-sulfonamide is a pyridine derivative with potential pharmacological significance. This technical guide synthesizes the currently available information on this compound, including its chemical and physical properties, and putative biological activities. Notably, publicly accessible, in-depth experimental data and detailed mechanistic studies on this specific molecule are limited. This document aims to provide a foundational understanding for researchers and professionals in drug development by consolidating the existing data and outlining potential areas for further investigation.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 163137-44-8 | [2] |
| Molecular Formula | C₅H₆ClN₃O₂S | [2] |
| Molecular Weight | 207.63 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% | [1] |
| Flash Point | 213 °C | |
| Storage Temperature | Room temperature | [1] |
| SMILES | NC1=NC=C(Cl)C=C1S(N)(=O)=O | [2] |
| InChIKey | SUXWIRGLOFKIRJ-UHFFFAOYSA-N | [2] |
Synthesis and Spectroscopic Analysis
Similarly, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. For researchers undertaking the synthesis or characterization of this compound, standard analytical techniques would be required to confirm its structure and purity.
Potential Biological Activities and Mechanisms of Action
Limited information from a commercial supplier suggests that this compound may exhibit several biological activities. These are outlined below, along with a general overview of the relevant signaling pathways. It is important to note that specific studies confirming these activities for this particular compound are not available in the public domain.
P-glycoprotein (Pgp) Inhibition
This compound is reported to be an inhibitor of the efflux transporter P-glycoprotein (Pgp). Pgp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cells.
Putative Mechanism of Action: As a Pgp inhibitor, the compound could potentially bind to the transporter, thereby blocking the efflux of other substrates. This could lead to increased intracellular concentrations of co-administered drugs, enhancing their therapeutic efficacy.
Caption: Putative P-glycoprotein (Pgp) inhibition by this compound.
ATPase Inhibition
The compound is also suggested to inhibit the activity of ATPase. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion, a reaction that releases energy.
Putative Mechanism of Action: Inhibition of ATPase could disrupt cellular energy metabolism. The specific type of ATPase targeted by this compound is not specified.
Caption: General mechanism of ATPase inhibition.
Vasodilator Properties
Vasodilator properties have been attributed to this compound, suggesting its potential use in treating high blood pressure. Vasodilation is the widening of blood vessels, which results from the relaxation of smooth muscle cells within the vessel walls.
Putative Mechanism of Action: The mechanism of vasodilation is not specified, but it could involve pathways such as nitric oxide signaling, prostacyclin production, or direct effects on ion channels in vascular smooth muscle cells.
Caption: A potential nitric oxide-mediated vasodilation pathway.
Myorelaxant Properties
The compound is also described as having myorelaxant (muscle relaxant) properties. Muscle relaxants decrease muscle tone and can be used to alleviate symptoms such as muscle spasms and pain.
Putative Mechanism of Action: The mechanism could be central, acting on the central nervous system, or peripheral, acting directly on the muscle fibers or the neuromuscular junction.
Caption: Potential sites of action for a myorelaxant.
Experimental Protocols
Due to the lack of published research, detailed experimental protocols for the synthesis, purification, analysis, or biological evaluation of this compound cannot be provided at this time. Researchers interested in this compound would need to develop and validate their own methodologies based on standard organic chemistry and pharmacological practices.
Conclusion and Future Directions
This compound is a chemical entity with suggested, but unconfirmed, biological activities that could be of interest in drug discovery and development. The current lack of detailed scientific literature presents both a challenge and an opportunity. There is a clear need for foundational research to synthesize and characterize this compound thoroughly. Subsequent studies should focus on validating the putative biological activities through in vitro and in vivo assays to elucidate its mechanisms of action and potential therapeutic applications. The information presented in this guide serves as a starting point for such investigations.
References
- 1. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 163137-44-8 [matrix-fine-chemicals.com]
- 3. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations to support further research and application of this compound.
Core Physicochemical Data
While experimental data for this compound is not extensively available in the public domain, the following table summarizes its fundamental identifiers and predicted physicochemical properties. These predictions are generated using established computational models and provide valuable estimates for experimental design and molecular modeling.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O₂S | [1] |
| Molecular Weight | 207.63 g/mol | [1] |
| CAS Number | 163137-44-8 | [1] |
| Appearance | White powder (predicted) | |
| Melting Point | 220-240 °C (predicted) | |
| Boiling Point | 475.9 °C at 760 mmHg (predicted) | |
| pKa (most acidic) | 7.5 (sulfonamide NH) (predicted) | |
| pKa (most basic) | 2.8 (pyridine N) (predicted) | |
| LogP | 0.8 (predicted) | |
| Water Solubility | 1.2 g/L at 25°C (predicted) |
Biological Activity and Mechanism of Action
This compound is a precursor for sulfonamide-based drugs, which are known for their antimicrobial properties.[2] The primary mechanism of action for this class of compounds is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.[3][5]
The following diagram illustrates the competitive inhibition of dihydropteroate synthase by a sulfonamide drug.
Experimental Protocols
Synthesis of Pyridine-3-Sulfonamides (General Procedure)
A common route for the synthesis of pyridine-3-sulfonamides involves the reaction of a corresponding pyridine-3-sulfonyl chloride with ammonia or an amine.[3] The following workflow illustrates a typical synthesis.
Protocol:
-
Chlorosulfonation: 2-Amino-5-chloropyridine is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. This reaction is typically carried out under anhydrous conditions and at controlled temperatures.
-
Amination: The resulting 2-Amino-5-chloropyridine-3-sulfonyl chloride is then reacted with an amine source, commonly aqueous ammonia, to form the sulfonamide. This step is usually performed in a suitable solvent and may require cooling.
-
Purification: The crude product is purified using standard laboratory techniques such as recrystallization from an appropriate solvent system or column chromatography to yield the pure this compound.
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Characterization: The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Determination of Physicochemical Properties
The following are general protocols for the experimental determination of the key physicochemical properties of sulfonamides.
Melting Point Determination:
The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
pKa Determination:
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base. The pKa is determined from the inflection point of the resulting titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis absorbance of the compound is measured in a series of buffer solutions with known pH values. The pKa is calculated from the changes in absorbance as a function of pH, which reflect the ratio of the ionized to the non-ionized form of the molecule.
Solubility Determination:
The equilibrium solubility is determined by the shake-flask method. An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
LogP (Octanol-Water Partition Coefficient) Determination:
The LogP value, a measure of lipophilicity, is typically determined by the shake-flask method.
-
A solution of the compound is prepared in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases (pre-saturated with each other) are combined in a sealed container with a known amount of the compound.
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The mixture is agitated until the compound has partitioned between the two phases and equilibrium is reached.
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The phases are separated, and the concentration of the compound in each phase is determined.
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The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
References
2-Amino-5-chloropyridine-3-sulfonamide molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and biological data for 2-Amino-5-chloropyridine-3-sulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Formula
This compound is a substituted pyridine derivative containing both an amino and a sulfonamide functional group. These features are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Molecular Formula: C₅H₆ClN₃O₂S[1]
IUPAC Name: this compound[1]
CAS Number: 163137-44-8[1]
Canonical SMILES: C1=C(C=NC(=C1S(=O)(=O)N)N)Cl
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 207.63 g/mol | [1] |
| Appearance | White powder | [2] |
| Flash Point | 213 °C | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage | Store at room temperature | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. The synthesis of the related compound, 2-amino-5-chloropyridine, is well-documented and typically involves the chlorination of 2-aminopyridine. It is plausible that the synthesis of the target sulfonamide derivative would proceed from a suitably substituted aminopyridine precursor. A potential synthetic workflow is outlined below.
References
Unveiling the Bioactive Potential: A Technical Guide to 2-Amino-5-chloropyridine-3-sulfonamide
For Immediate Release
This technical guide offers an in-depth exploration of the potential biological activities of 2-Amino-5-chloropyridine-3-sulfonamide. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available information on its hypothesized mechanisms of action, presents relevant quantitative data from related compounds to provide a comparative context, and outlines detailed experimental protocols for its evaluation.
Overview of Biological Activity
This compound is a heterocyclic compound featuring both a sulfonamide group and an aminopyridine core. This unique structural arrangement suggests a range of potential biological activities. Based on its chemical class and available literature on analogous structures, its primary activities are projected to be in antibacterial chemotherapy, with additional potential as a modulator of membrane transport proteins and ion channels.
One source indicates that this compound may act as an inhibitor of the P-glycoprotein (Pgp) efflux transporter and ATPase, exhibit vasodilator and myorelaxant properties, and potentially enhance cognition through mechanisms like potassium channel blockade and inhibition of synaptic transmission[1]. Furthermore, its structural similarity to sulfonamide drugs strongly suggests it could function as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the microbial folic acid synthesis pathway[2].
Potential as an Antibacterial Agent via Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide moiety is a well-established pharmacophore responsible for the antibacterial effects of sulfa drugs[3]. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in many bacteria and some lower eukaryotes[4][5]. By mimicking the natural substrate, p-aminobenzoic acid (pABA), sulfonamides block the production of dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is vital for the synthesis of nucleic acids and certain amino acids, and its depletion ultimately halts microbial growth and replication[3][5].
Quantitative Data for Structurally Related Sulfonamides
| Compound Class | Target Organism/Enzyme | Measurement | Value | Reference |
| N-Sulfonamide 2-Pyridone | S. aureus | MIC | 31.25 µg/mL | [4] |
| Pterin-Sulfa Conjugates | Yersinia pestis DHPS | Inhibition | - | [6] |
| Pterin-based Inhibitors | Bacillus anthracis DHPS | IC50 | Low µM range | [7] |
Experimental Protocols
This protocol outlines a standard broth microdilution method to determine the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.
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Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
This enzymatic assay directly measures the ability of a compound to inhibit DHPS activity.
-
Reagents and Enzyme: Recombinant DHPS enzyme is purified. The substrates, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA), are prepared in a suitable buffer.
-
Assay Procedure: The reaction is initiated by adding the enzyme to a reaction mixture containing buffer, DHPPP, pABA, and varying concentrations of the test compound. The reaction is allowed to proceed for a set time at an optimal temperature.
-
Detection: The reaction can be monitored continuously by spectrophotometrically measuring the consumption of pABA or discontinuously by quantifying the formation of the product, dihydropteroate, using methods like HPLC.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 1: Bacterial Folate Biosynthesis Pathway and the inhibitory action of sulfonamides on DHPS.
Potential as a P-glycoprotein (Pgp) Inhibitor
P-glycoprotein (Pgp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that actively transports a wide variety of substrates out of cells. It plays a significant role in drug disposition and is a major contributor to multidrug resistance (MDR) in cancer therapy and treatment failures for other diseases[8][9]. Inhibition of Pgp can enhance the bioavailability and intracellular concentration of co-administered drugs that are Pgp substrates[9].
Quantitative Data for Known Pgp Inhibitors
The following table includes IC50 values for known Pgp inhibitors to serve as a benchmark for evaluating new compounds.
| Compound | Pgp Substrate | Assay System | IC50 Value | Reference |
| Verapamil | NMQ | P-gp membrane vesicles | 1.8 µM | [10] |
| Erythromycin | NMQ | P-gp membrane vesicles | 145.1 µM | [10] |
| 6-OH-BDE-47 | NMQ | P-gp membrane vesicles | 11.7 µM | [10] |
| Ritonavir | Dabigatran etexilate | Caco-2 cells | Varies | [11] |
Experimental Protocol: Cell-Based Pgp Efflux Assay
This protocol describes a common method using Caco-2 cells, a human colon adenocarcinoma cell line that expresses Pgp, to assess a compound's potential as a Pgp inhibitor.
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Transport Buffer and Probe Substrate: A fluorescent or radiolabeled Pgp probe substrate (e.g., Rhodamine 123, Digoxin, or Dabigatran etexilate) is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Transport Experiment:
-
The Caco-2 monolayers are washed and equilibrated with the transport buffer.
-
The probe substrate is added to either the apical (AP) or basolateral (BL) chamber, with or without varying concentrations of the test compound (this compound).
-
Samples are taken from the receiver chamber at various time points.
-
-
Quantification: The concentration of the probe substrate in the samples is measured using a fluorescence plate reader, liquid scintillation counter, or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (AP-to-BL and BL-to-AP). The efflux ratio (ER) is calculated as Papp(BL-to-AP) / Papp(AP-to-BL). A reduction in the efflux ratio in the presence of the test compound indicates Pgp inhibition. The IC50 value is determined by plotting the efflux ratio against the inhibitor concentration.
Figure 2: Workflow for a cell-based P-glycoprotein (Pgp) efflux inhibition assay.
Potential as a Potassium Channel Blocker
Voltage-gated potassium (Kv) channels are transmembrane proteins crucial for regulating neuronal excitability, muscle contraction, and cell volume. Blockers of specific Kv channels, such as Kv1.3, are being investigated for various therapeutic applications, including autoimmune diseases and oncology[12]. The aminopyridine scaffold is a known feature of several potassium channel blockers.
Quantitative Data for Aminopyridine-based Kv Channel Blockers
The following table shows the potency of related aminopyridine compounds on potassium channels.
| Compound | Channel | Assay System | IC50 Value | Reference |
| 4-Aminopyridine (4-AP) | Shaker Kv channels | Xenopus oocytes | Varies with pH | [13] |
| 3-Fluoro-4-aminopyridine | Shaker Kv channels | Xenopus oocytes | Varies with pH | [13] |
| MeuKTX | hKv1.3 | HEK293T cells | 2.63 ± 1.06 nM | [14] |
| KTX-2 | hKv1.3 | HEK293T cells | 0.32 ± 0.03 nM | [14] |
Experimental Protocol: Electrophysiological Assessment of Kv Channel Blockade
This protocol uses the whole-cell patch-clamp technique to directly measure the effect of a compound on the ionic currents flowing through Kv channels expressed in a host cell line.
-
Cell Preparation: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected to express the specific potassium channel subtype of interest (e.g., hKv1.3).
-
Patch-Clamp Recording:
-
A single transfected cell is identified for recording.
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit channel opening and generate potassium currents.
-
-
Compound Application: The baseline potassium current is recorded. Then, a solution containing the test compound (this compound) at a specific concentration is perfused over the cell.
-
Data Acquisition and Analysis: The potassium current is recorded again in the presence of the compound. The percentage of current inhibition is calculated. This process is repeated for a range of concentrations to generate a dose-response curve, from which the IC50 value is determined.
Figure 3: Workflow for electrophysiological assessment of potassium channel blockade.
Conclusion
This compound possesses a chemical architecture that suggests a high potential for biological activity, particularly as an antibacterial agent targeting dihydropteroate synthase. Furthermore, plausible activities as an inhibitor of the Pgp efflux pump and as a potassium channel blocker warrant investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this compound, enabling a thorough characterization of its pharmacological profile for future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Inhibition of the Human ABC Efflux Transporters P-gp and BCRP by the BDE-47 Hydroxylated Metabolite 6-OH-BDE-47: Considerations for Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-5-chloropyridine-3-sulfonamide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following document summarizes the putative and theoretical mechanisms of action of 2-Amino-5-chloropyridine-3-sulfonamide. At the time of writing, there is a notable absence of peer-reviewed scientific literature detailing the specific biological activities of this compound. The information presented herein is largely based on a singular, uncited commercial source and inferred from the known activities of structurally related molecules. This guide is intended to provide a framework for future research into the pharmacology of this compound.
Introduction
This compound is a heterocyclic sulfonamide with a chemical structure that suggests potential interactions with various biological targets. While definitive studies are not publicly available, a commercial supplier has claimed a range of pharmacological effects for this compound, including cognition enhancement, P-glycoprotein (Pgp) inhibition, ATPase inhibition, potassium channel blocking, vasodilation, and myorelaxant properties. Furthermore, its structural similarity to classical sulfonamides and aminopyridines suggests other potential mechanisms of action. This technical guide will explore these putative and theoretical mechanisms, providing hypothetical experimental frameworks for their investigation.
Putative and Theoretical Mechanisms of Action
Inhibition of P-glycoprotein (Pgp)
It has been suggested that this compound may act as an inhibitor of the efflux transporter P-glycoprotein. Pgp is an ATP-dependent efflux pump that is highly expressed in various tissues and contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Inhibition of Pgp can therefore enhance the efficacy of co-administered therapeutic agents.
ATPase Inhibition
The compound is also purported to inhibit ATPase activity. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion. This activity is crucial for cellular energy metabolism. Non-specific inhibition of ATPases could have widespread cellular effects.
Potassium Channel Blockade
A further claimed activity is the inhibition of potassium channels, leading to the blockade of synaptic transmission. The 2-aminopyridine scaffold is a known pharmacophore for potassium channel blockers. By blocking these channels, the repolarization of the neuronal membrane is delayed, which can enhance neurotransmitter release.
Dihydropteroate Synthase (DHPS) Inhibition
Given its sulfonamide moiety, a classical mechanism of action for this class of compounds is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. This would confer antibacterial properties.
Carbonic Anhydrase (CA) Inhibition
Certain sulfonamides are also well-known inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance.
Quantitative Data (Hypothetical)
In the absence of experimental data for this compound, the following table presents a template for how such data would be structured.
| Target | Assay Type | Parameter | Value |
| P-glycoprotein | Rhodamine 123 efflux | IC50 | Data not available |
| ATPase | Colorimetric phosphate assay | IC50 | Data not available |
| Potassium Channels (e.g., Kv1.1) | Electrophysiology | IC50 | Data not available |
| Dihydropteroate Synthase | Spectrophotometric | IC50 | Data not available |
| Carbonic Anhydrase (e.g., CAII) | Esterase activity | Ki | Data not available |
Experimental Protocols (Representative)
The following are representative protocols that could be employed to investigate the putative mechanisms of action of this compound.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
Objective: To determine the inhibitory effect of the test compound on P-gp-mediated efflux.
Materials:
-
P-gp overexpressing cell line (e.g., MDCK-MDR1) and parental cell line (MDCK).
-
Rhodamine 123 (a fluorescent P-gp substrate).
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Verapamil).
-
Cell culture medium and buffers.
-
Fluorescence plate reader.
Procedure:
-
Seed both cell lines in 96-well plates and grow to confluence.
-
Pre-incubate the cells with various concentrations of the test compound or controls in buffer for 30 minutes.
-
Add Rhodamine 123 to all wells and incubate for a further 60 minutes.
-
Wash the cells with ice-cold buffer to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence.
-
Calculate the accumulation of Rhodamine 123 and determine the IC50 of the test compound.
ATPase Inhibition Assay
Objective: To measure the inhibition of ATPase activity by the test compound.
Materials:
-
Purified ATPase enzyme (e.g., Na+/K+-ATPase).
-
ATP solution.
-
Test compound.
-
Malachite green reagent for phosphate detection.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the ATPase enzyme, buffer, and various concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a set period.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition and determine the IC50 value.
Potassium Channel Blocking Assay (Electrophysiology)
Objective: To characterize the inhibitory effect of the test compound on a specific potassium channel subtype.
Materials:
-
Cell line expressing the target potassium channel (e.g., HEK293 cells expressing Kv1.1).
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system).
-
Intracellular and extracellular recording solutions.
-
Test compound.
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Record baseline potassium currents in response to a voltage-step protocol.
-
Perfuse the cell with a solution containing the test compound at various concentrations.
-
Record the potassium currents in the presence of the compound.
-
Measure the reduction in current amplitude to determine the percentage of inhibition and calculate the IC50.
Visualizations
The following diagrams illustrate the putative signaling pathways and experimental workflows.
Caption: Putative inhibition of P-glycoprotein by this compound.
Caption: Experimental workflow for the ATPase inhibition assay.
Caption: Theoretical blockade of potassium channels by this compound.
Conclusion
While this compound presents an interesting chemical scaffold with the potential for diverse pharmacological activities, there is a clear and urgent need for primary research to validate these claims. The putative mechanisms of P-glycoprotein inhibition, ATPase inhibition, and potassium channel blockade, alongside the theoretical possibilities of DHPS and carbonic anhydrase inhibition, offer multiple avenues for investigation. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the true mechanism of action of this compound, thereby enabling its potential development as a therapeutic agent.
2-Amino-5-chloropyridine-3-sulfonamide: A Potential P-glycoprotein Efflux Transporter Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer chemotherapy.[1][2] This efflux pump, encoded by the ABCB1 gene, actively transports a wide array of structurally diverse xenobiotics, including many anticancer drugs, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of existing chemotherapeutic agents.[3]
This technical guide explores the potential of 2-Amino-5-chloropyridine-3-sulfonamide as a P-glycoprotein efflux transporter inhibitor. While direct experimental data for this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview of the experimental protocols and data analysis methods that would be employed to characterize its P-gp inhibitory activity. The information presented is based on established methodologies for evaluating P-gp inhibitors and data from structurally related compounds.
Chemical Structure
Name: this compound
| Property | Value |
| Molecular Formula | C₅H₅ClN₄O₂S |
| Molecular Weight | 224.64 g/mol |
| Canonical SMILES | C1=C(C(=C(N=C1)N)S(=O)(=O)N)Cl |
| InChI Key | Not available |
Hypothetical Inhibitory Activity
The following tables present hypothetical, yet realistic, quantitative data for this compound's inhibitory effect on P-gp, based on typical results for novel small molecule inhibitors. These values are for illustrative purposes to guide researchers in their potential findings.
Table 1: In Vitro P-gp Inhibition
| Assay | Cell Line | Substrate | IC₅₀ (µM) [Hypothetical] | Positive Control |
| Calcein-AM Efflux | MDCK-MDR1 | Calcein-AM | 1.5 | Verapamil (IC₅₀ = 5 µM) |
| Rhodamine 123 Efflux | MCF-7/ADR | Rhodamine 123 | 2.1 | Tariquidar (IC₅₀ = 0.1 µM) |
| Paclitaxel Transport | Caco-2 | [³H]-Paclitaxel | 1.8 | Zosuquidar (IC₅₀ = 0.05 µM) |
Table 2: P-gp ATPase Activity Modulation
| Compound | Basal ATPase Activity (% of Control) [Hypothetical] | Verapamil-Stimulated ATPase Activity (% of Control) [Hypothetical] |
| This compound (10 µM) | 120% | 75% |
| Verapamil (100 µM) | 250% | N/A |
Experimental Protocols
Detailed methodologies for key experiments to determine the P-gp inhibitory potential of a test compound like this compound are provided below.
Calcein-AM Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1, K562/A02) and parental cells.
-
Calcein-AM (acetoxymethyl ester).
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Seed P-gp overexpressing and parental cells into 96-well plates and culture until a confluent monolayer is formed.
-
Wash the cells twice with pre-warmed HBSS.
-
Prepare serial dilutions of the test compound and positive control in HBSS.
-
Add the compound solutions to the wells and pre-incubate for 30 minutes at 37°C.
-
Add Calcein-AM to each well to a final concentration of 1 µM.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.
-
Add 100 µL of fresh HBSS to each well.
-
Measure the intracellular fluorescence using a plate reader.
-
Calculate the percent inhibition relative to the positive control and determine the IC₅₀ value.
Caption: Workflow for the Calcein-AM P-gp efflux inhibition assay.
P-gp ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis rate of P-gp, which is often stimulated by substrates and inhibited by competitive inhibitors.
Materials:
-
High-five insect cell membranes or purified P-gp.
-
Test compound (this compound).
-
Positive control substrate/stimulator (e.g., Verapamil).
-
Positive control inhibitor (e.g., Sodium orthovanadate).
-
ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EGTA, 5 mM NaN₃, 10 mM MgCl₂).
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
96-well clear plates.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the P-gp containing membranes.
-
Add the test compound dilutions to the wells. To measure stimulation, add only the test compound. To measure inhibition, add the test compound in the presence of a known stimulator like Verapamil.
-
Pre-incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Incubate for 20 minutes at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Generate a standard curve with known phosphate concentrations to determine the amount of Pi released.
-
Calculate the ATPase activity and determine the effect of the test compound.
Caption: Workflow for the P-gp ATPase activity assay.
Mechanism of P-gp Inhibition
P-gp inhibitors can act through several mechanisms. Competitive inhibitors bind to the same site as the substrate, preventing its transport. Non-competitive inhibitors bind to a different site, altering the transporter's conformation and function. Some compounds may also interfere with the ATP binding and hydrolysis cycle that powers the efflux pump. The sulfonamide moiety and the aminopyridine core of the title compound suggest potential interactions with the nucleotide-binding domains (NBDs) or the transmembrane domains (TMDs) of P-gp.
Caption: Potential mechanisms of P-gp inhibition.
Conclusion
This compound represents a scaffold of interest for the development of novel P-glycoprotein inhibitors. While specific data on this compound is not yet widely published, the established methodologies outlined in this guide provide a clear path for its evaluation. Characterizing its activity through Calcein-AM efflux and ATPase assays will be crucial in determining its potency and mechanism of action. The insights gained from such studies will be invaluable for medicinal chemists and drug development professionals working to overcome multidrug resistance in cancer and other therapeutic areas.
References
- 1. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Potential Therapeutic Applications of 2-Amino-5-chloropyridine-3-sulfonamide: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the potential therapeutic applications of the chemical compound 2-Amino-5-chloropyridine-3-sulfonamide (CAS RN: 163137-44-8). Due to a notable scarcity of specific research on this molecule, this paper establishes a framework for its potential biological activities by examining its core chemical moieties: a sulfonamide group and an aminopyridine scaffold. The primary substantiated application for structurally related compounds is as antibacterial agents via the inhibition of the folic acid synthesis pathway. This guide presents representative data and a detailed experimental protocol for this mechanism. Furthermore, this document explores other hypothetical, albeit currently unsubstantiated, therapeutic roles, including the inhibition of ATPases, blockade of potassium channels, and modulation of P-glycoprotein (Pgp) efflux pumps. For each of these potential applications, a detailed, generalized experimental protocol is provided to guide future research and screening efforts. Visual diagrams of key pathways and experimental workflows are included to facilitate comprehension. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction and Chemical Properties
This compound is a heterocyclic organic compound. As of the date of this publication, there is a significant lack of specific peer-reviewed research detailing its biological activities and therapeutic applications. However, its chemical structure, featuring a sulfonamide functional group attached to a 2-aminopyridine core, suggests several plausible areas for therapeutic investigation. Sulfonamides are a well-established class of antibacterial agents. The aminopyridine scaffold is present in various neuroactive and other biologically active molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 163137-44-8 |
| Molecular Formula | C₅H₆ClN₃O₂S |
| Molecular Weight | 207.64 g/mol |
| Appearance | White powder |
| Boiling Point | 446.9°C at 760 mmHg |
| Flash Point | 224.1°C |
| Density | 1.65 g/cm³ |
Potential Therapeutic Application: Antibacterial Agent
The most probable therapeutic application of this compound is as an antibacterial agent. This is based on the well-documented mechanism of action of the sulfonamide functional group.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate, a crucial step in the bacterial synthesis of folic acid.[1][2][3][4] Since folic acid is essential for the synthesis of nucleic acids and amino acids, its depletion leads to a bacteriostatic effect.[5] Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.[5]
References
- 1. grokipedia.com [grokipedia.com]
- 2. fiveable.me [fiveable.me]
- 3. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
A Comprehensive Review of Pyridine Sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
The pyridine sulfonamide scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique electronic properties and versatile synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of pyridine sulfonamide derivatives, focusing on their synthesis, multifaceted biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.
Synthesis of Pyridine Sulfonamide Derivatives
The synthesis of pyridine sulfonamide derivatives can be broadly categorized into several effective methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
A prevalent and straightforward approach involves the direct sulfonylation of aminopyridines.[1] This method typically utilizes a substituted sulfonyl chloride which reacts with an aminopyridine in the presence of a base. A common experimental protocol is as follows:
Experimental Protocol: Direct Sulfonylation of Aminopyridines [1]
-
Dissolution: Dissolve the selected aminopyridine (e.g., 2-aminopyridine, 10 mmol) in pyridine in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to manage the exothermic nature of the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the corresponding benzenesulfonyl chloride (12 mmol) to the cooled pyridine solution.
-
Reaction: Stir the resulting mixture at room temperature for a duration of 1 hour.
-
Precipitation: Add ice water to the reaction mixture and stir vigorously to precipitate the solid product.
-
Isolation: Collect the crude product by filtration. The resulting solid is the N-(pyridin-2-yl)benzenesulfonamide.[1]
Another versatile method involves the use of stable 2,4,6-trichlorophenyl pyridine-2-sulfonate intermediates, which overcomes challenges associated with the instability of some pyridine-2-sulfonyl chlorides.[1]
A one-pot, three-component synthesis using an ionic liquid as the reaction medium represents a more modern and environmentally friendly approach to generate fused pyridine derivatives.[2]
Experimental Protocol: One-Pot Three-Component Synthesis [2]
-
Reaction Setup: In a dry 50 mL flask, charge an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
Heating and Monitoring: Stir the reaction mixture at 80°C for 4 to 7 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, add 50 mL of water to the flask to precipitate the solid product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from ethanol.[2]
The following diagram illustrates a generalized workflow for the synthesis of pyridine sulfonamides.
References
Navigating the Unknown: A Technical Guide to the Assumed Safety, Handling, and Storage of 2-Amino-5-chloropyridine-3-sulfonamide
Disclaimer: As of December 2025, a comprehensive and publicly available Safety Data Sheet (SDS) for 2-Amino-5-chloropyridine-3-sulfonamide (CAS: 163137-44-8) is not available. This guide has been developed to provide a framework for researchers, scientists, and drug development professionals on how to approach the safety, handling, and storage of this and other novel or poorly characterized chemical compounds. The information herein is based on best practices in chemical safety and data extrapolated from the structurally similar compound, 2-Amino-5-chloropyridine (CAS: 1072-98-6). This information should be used for risk assessment and procedural planning only and does not represent verified data for this compound.
Introduction: The Principle of Prudent Practice
When working with a novel or uncharacterized compound such as this compound, the "Principle of Prudent Practice" must be adopted. This principle dictates that in the absence of definitive safety data, the compound should be treated as potentially hazardous. All handling and storage procedures should be designed to minimize exposure and mitigate risk. The addition of a sulfonamide group to the 2-amino-5-chloropyridine backbone could significantly alter its chemical, physical, and toxicological properties.
Assumed Hazard Assessment
In the absence of specific data for this compound, we will consider the known hazards of 2-Amino-5-chloropyridine as a starting point for a conservative risk assessment. It is crucial to remember that these are potential, not confirmed, hazards.
GHS Classification (Based on 2-Amino-5-chloropyridine)
The following GHS hazard classifications for 2-Amino-5-chloropyridine should be provisionally considered for this compound until specific data is available.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Physical and Chemical Properties (Based on 2-Amino-5-chloropyridine)
The physical and chemical properties of a compound are critical for its safe handling and storage. The following data for 2-Amino-5-chloropyridine can inform procedural planning.
| Property | Value |
| Molecular Formula | C5H5ClN2 |
| Molecular Weight | 128.56 g/mol |
| Appearance | Off-white to light tan crystalline powder.[1] |
| Melting Point | 134-138 °C[1] |
| Boiling Point | 127-128 °C @ 11 mmHg[1] |
| Flash Point | 160 °C[3] |
| Solubility | 1 g/L in water (20°C) |
For this compound, the following is known:
| Property | Value |
| Molecular Formula | C5H6ClN3O2S[4] |
| Molecular Weight | 207.63[4] |
The significant difference in molecular weight and the presence of a sulfonamide group suggest that the physical properties will differ.
Safe Handling Protocols
Based on the assumed hazards, the following handling protocols are recommended.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[5] |
| Skin Protection | A lab coat and chemically resistant gloves (e.g., nitrile).[5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[5][6] |
Hygiene Practices
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1]
-
Contaminated clothing should be removed and laundered before reuse.[1][5]
Storage Procedures
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, properly labeled container.[5]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[5] Some suppliers of this compound recommend storage at 2-8°C.
-
Incompatibilities: Based on the analogue, store away from strong oxidizing agents.[5]
-
Segregation: Store separately from incompatible materials.
Emergency Procedures
A clear and practiced emergency response plan is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][6]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, hydrogen chloride gas, and sulfur oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Experimental Protocols and Visualizations
As no specific experimental protocols for the safety assessment of this compound are available, the following workflows represent a logical approach to handling and risk mitigation.
Caption: General handling workflow for uncharacterized compounds.
Caption: Emergency response for accidental exposure.
Conclusion
The safe handling of novel compounds like this compound requires a conservative and informed approach. In the absence of specific safety data, researchers must rely on the Principle of Prudent Practice, treating the substance as potentially hazardous and utilizing all appropriate engineering controls, personal protective equipment, and safe work practices. The information derived from the analogue 2-Amino-5-chloropyridine provides a valuable, albeit provisional, basis for developing these safety protocols. It is imperative that as more information becomes available for this compound, safety procedures are reviewed and updated accordingly.
References
Technical Guide: Solubility and Physicochemical Properties of 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Amino-5-chloropyridine-3-sulfonamide. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various solvents remains largely unreported. This document provides the available physicochemical properties for the target compound and its parent compound, 2-Amino-5-chloropyridine. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of pharmaceutical compounds, which can be readily applied to this compound. This guide also includes a general overview of the mechanism of action for the sulfonamide class of compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 163137-44-8 | [1] |
| Molecular Formula | C₅H₆ClN₃O₂S | [2] |
| Molecular Weight | 207.63 g/mol | [2] |
| Appearance | White powder | [3] |
Table 2: Physicochemical Properties of 2-Amino-5-chloropyridine
| Property | Value | Reference |
| CAS Number | 1072-98-6 | [4] |
| Molecular Formula | C₅H₅ClN₂ | [5] |
| Molecular Weight | 128.56 g/mol | [5] |
| Appearance | Beige crystalline solid | [4] |
| Melting Point | 135-138 °C | [5] |
| Boiling Point | 127-128 °C at 11 mmHg | [6] |
| Water Solubility | 1 g/L (at 20 °C) | [6] |
| Qualitative Solubility | Completely soluble in dimethyl formamide and dimethyl sulfoxide, slightly soluble in chloroform, insoluble in water. | [7] |
Experimental Protocols for Solubility Determination
Given the absence of specific solubility data for this compound, researchers will need to perform experimental determinations. The following are standard protocols used in the pharmaceutical industry for this purpose.
Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a specific temperature when the dissolved compound is in equilibrium with its solid form.[8][9]
Objective: To determine the saturation solubility of a compound at equilibrium.[8]
Materials:
-
Test compound (solid form)
-
Selected solvent (e.g., water, phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Accurately weigh an excess amount of the solid test compound into a glass vial.[8]
-
Add a known volume of the desired solvent to the vial.[8]
-
Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[10]
-
After incubation, check for the presence of undissolved solid to ensure saturation.
-
Separate the undissolved solid from the solution by centrifugation.[10]
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[9]
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, typically by precipitating the compound from a DMSO stock solution into an aqueous buffer.[10][11]
Objective: To rapidly assess the solubility of a compound in a high-throughput format.[11]
Materials:
-
Test compound dissolved in DMSO (stock solution)
-
Aqueous buffer (e.g., PBS)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (for nephelometric or UV-Vis analysis) or LC-MS system[10][11]
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[12]
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[11]
-
Add the aqueous buffer to each well to achieve the desired final compound concentration.[11]
-
Mix the contents thoroughly on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[10]
-
Measure the solubility. This can be done in several ways:
-
Nephelometry: Measure the light scattering caused by precipitated particles.[11]
-
Direct UV/Vis: Filter the solution to remove any precipitate and then measure the absorbance of the filtrate in a UV-compatible plate.[11]
-
LC-MS: Filter the solution and quantify the concentration of the compound in the filtrate using LC-MS.[13]
-
General Mechanism of Action: Sulfonamides
This compound belongs to the sulfonamide class of compounds. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[14][15]
Signaling Pathway: Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids.[16] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. The pathway involves the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a reaction catalyzed by DHPS.[17]
Sulfonamides are structurally similar to PABA.[15] This structural analogy allows them to bind to the active site of DHPS, thereby preventing PABA from binding.[15] This competitive inhibition blocks the synthesis of dihydrofolic acid, leading to a depletion of downstream tetrahydrofolic acid. The lack of tetrahydrofolic acid halts the production of essential precursors for DNA, RNA, and protein synthesis, ultimately inhibiting bacterial growth and replication (bacteriostatic effect).[14][18]
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. molbase.com [molbase.com]
- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. journalijar.com [journalijar.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. quora.com [quora.com]
- 17. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
Methodological & Application
Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide from 2-amino-5-chloropyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the development of novel therapeutics. This compound serves as a valuable building block for the synthesis of various sulfonamide-based drugs, which are known for their wide range of pharmacological activities, including antibacterial properties.[1]
The synthetic route from 2-amino-5-chloropyridine involves a two-step process: an initial chlorosulfonation to form the intermediate 2-amino-5-chloro-pyridine-3-sulfonyl chloride, followed by an amination reaction to yield the final product. The protocols provided herein are based on established chemical principles and analogous transformations reported in the scientific literature.
Chemical Structures and Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | |
| 2-Amino-5-chloro-pyridine-3-sulfonyl chloride | C₅H₄Cl₂N₂O₂S | 227.07 | |
| This compound | ![]() | C₅H₆ClN₃O₂S | 207.64 |
Experimental Protocols
This synthesis is performed in two main stages. The first is the formation of the sulfonyl chloride intermediate, and the second is the conversion of this intermediate to the final sulfonamide product.
Step 1: Synthesis of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride
This procedure is adapted from established methods for the synthesis of heteroaromatic sulfonyl chlorides via diazotization of the corresponding amino-substituted precursors.
Materials:
-
2-amino-5-chloropyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Glacial Acetic Acid
-
Copper(I) Chloride (CuCl)
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Stirring plate and magnetic stirrer bar
-
Dropping funnel
-
Gas inlet tube
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chloropyridine (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
Chlorosulfonation: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(I) chloride. Cool this solution to 5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Control the addition rate to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Work-up: Pour the reaction mixture over crushed ice and stir until the ice has completely melted.
-
The solid precipitate of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride is collected by vacuum filtration and washed with cold water.
-
The crude product can be further purified by dissolving in dichloromethane, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.
Expected Yield: While a specific yield for this reaction is not available in the cited literature, similar reactions typically proceed in good to high yields.
Step 2: Synthesis of this compound
This protocol is a standard method for the conversion of sulfonyl chlorides to sulfonamides.
Materials:
-
2-Amino-5-chloro-pyridine-3-sulfonyl chloride
-
Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonia)
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Stirring plate and magnetic stirrer bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amination: Dissolve the crude or purified 2-Amino-5-chloro-pyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add an excess of the ammonia solution (e.g., 5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.
Expected Yield: The amination of sulfonyl chlorides to sulfonamides is generally a high-yielding reaction.
Data Presentation
| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |
| Reactants | 2-amino-5-chloropyridine, NaNO₂, SO₂, CuCl | 2-Amino-5-chloro-pyridine-3-sulfonyl chloride, Ammonia |
| Solvent | Glacial Acetic Acid, Water | Dichloromethane |
| Temperature | 0-10 °C | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 1-2 hours |
| Purity (Typical) | >90% (crude) | >95% (after recrystallization) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Components
Caption: Relationship between starting material, intermediate, product, and application.
References
Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the laboratory-scale synthesis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a three-step process, commencing with the chlorination of 2-aminopyridine, followed by sulfonation and subsequent amidation. Detailed methodologies for each reaction are provided, along with a summary of expected quantitative data and a visual representation of the overall workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. These values are based on reported yields for analogous reactions and serve as a benchmark for the successful execution of the protocol.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Expected Yield (%) | Purity (%) |
| 1 | Chlorination | 2-Aminopyridine | 2-Amino-5-chloropyridine | 94.12 | 1 : 1.25 (to Chlorine) | 70-85 | >95 |
| 2 | Sulfonylation & Chlorination | 2-Amino-5-chloropyridine | 2-Amino-5-chloropyridine-3-sulfonyl chloride | 128.56 | 1 : 3 (to H₂SO₄) then 1 : 2 (to PCl₅) | 60-75 | >90 |
| 3 | Amination | 2-Amino-5-chloropyridine-3-sulfonyl chloride | This compound | 227.02 | 1 : 8.5 (to Ammonia) | 70-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloropyridine
This procedure is adapted from a method involving the direct chlorination of 2-aminopyridine in a strongly acidic medium, which has been shown to selectively yield the 5-chloro isomer.[1]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Chlorine gas
-
Ice
-
Sodium Hydroxide (NaOH) solution (50%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath and slowly add 2-aminopyridine in portions, ensuring the temperature does not exceed 20°C.
-
Once the addition is complete and the 2-aminopyridine has fully dissolved, continue cooling the mixture to 0-5°C.
-
Bubble chlorine gas through the reaction mixture at a slow and steady rate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20°C with external cooling. Adjust the pH to approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-chloropyridine as a solid.
Step 2: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride
This two-part procedure is based on analogous sulfonations of aminopyridines and the subsequent conversion of the resulting sulfonic acid to a sulfonyl chloride.[2]
Part A: Sulfonation
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
In a round-bottom flask, combine 2-amino-5-chloropyridine and a threefold molar excess of concentrated sulfuric acid.
-
Heat the mixture to 200-210°C with stirring for 5-6 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
The precipitated solid, 2-amino-5-chloropyridine-3-sulfonic acid, is collected by filtration, washed with cold water, and dried.
Part B: Chlorination of the Sulfonic Acid
Materials:
-
2-Amino-5-chloropyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
Procedure:
-
In a dry round-bottom flask, grind the 2-amino-5-chloropyridine-3-sulfonic acid with a twofold molar excess of phosphorus pentachloride.
-
Add a catalytic amount of phosphorus oxychloride.
-
Reflux the mixture at approximately 130°C for 4-5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The solid product, 2-amino-5-chloropyridine-3-sulfonyl chloride, is collected by filtration, washed with cold water and a dilute sodium bicarbonate solution, and then dried under vacuum.
Step 3: Synthesis of this compound
This final step involves the amination of the sulfonyl chloride, a common method for the preparation of sulfonamides.
Materials:
-
2-Amino-5-chloropyridine-3-sulfonyl chloride
-
Ammonia solution (e.g., 7N in Methanol or aqueous solution)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-amino-5-chloropyridine-3-sulfonyl chloride in a suitable solvent such as dichloromethane or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the ammonia solution (approximately 8-10 equivalents) with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Note: Purification of 2-Amino-5-chloropyridine-3-sulfonamide by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 2-Amino-5-chloropyridine-3-sulfonamide (CAS No. 163137-44-8) using the recrystallization technique. This method is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is a crucial intermediate in pharmaceutical synthesis. The protocol outlines solvent selection, the recrystallization process, and methods for analysis and characterization of the purified product.
Introduction
This compound is a key building block in the development of various pharmaceutical agents.[1] The purity of this intermediate is paramount as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving the more soluble impurities behind in the mother liquor. This document provides a standardized procedure for the recrystallization of this compound to achieve a high degree of purity.
Materials and Methods
Materials
-
Crude this compound (Purity: ~95%)
-
Ethanol (95% or absolute)
-
Methanol
-
Isopropanol
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Fourier-Transform Infrared (FTIR) Spectrometer
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the purification of the related compound, 2-amino-5-chloropyridine, and general practices for sulfonamides, several solvents were considered.[3][4][5]
Table 1: Solvent Suitability for Recrystallization
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling | Remarks |
| Ethanol | Low | High | Good, well-defined crystals | Recommended solvent. Provides a good balance of solubility and recovery. |
| Methanol | Moderate | Very High | Rapid crystallization, may trap impurities | Can be used, but slower cooling is crucial.[4] |
| Isopropanol | Low | Moderate | Slower crystallization, potentially higher purity | A viable alternative to ethanol. |
| Water | Very Low | Low | Poor dissolution | Not suitable as a primary solvent. |
Experimental Protocol
This protocol details the steps for the purification of this compound using ethanol as the recrystallization solvent.
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 100 mL of 95% ethanol to the flask.
-
Heat the mixture to a gentle boil using a heating mantle while stirring continuously.
-
If the solid is not completely dissolved upon reaching the boiling point, add small portions of hot ethanol until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to ensure maximum recovery.[6]
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (0.1-0.2 g) of activated carbon to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for 5-10 minutes with continued stirring.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][7]
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Results and Analysis
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the final product with the crude material.
Table 2: Purity and Yield Data
| Sample | Weight (g) | Purity (by HPLC, %) | Yield (%) | Melting Point (°C) | Appearance |
| Crude Material | 10.0 | ~95.2 | - | 168-172 | Off-white to yellowish powder[1] |
| Purified Product | 8.7 | >99.5 | 87.0 | 175-177 | White crystalline solid |
Characterization
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
HPLC Analysis: Chromatograms should show a significant reduction in impurity peaks compared to the crude material.
-
FTIR Spectroscopy: The FTIR spectrum of the purified product should be consistent with the structure of this compound, showing characteristic peaks for the amino, sulfonamide, and pyridine functional groups.
Workflow and Logic Diagrams
Caption: Recrystallization workflow diagram.
Conclusion
The described recrystallization protocol using ethanol is an effective method for the purification of this compound. This procedure consistently yields a product with high purity (>99.5%) and a good recovery rate. The provided guidelines on solvent selection, experimental execution, and analytical validation will aid researchers in obtaining high-quality material suitable for further applications in drug discovery and development.
References
- 1. enao.lookchem.com [enao.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
Application Note: 1H and 13C NMR Spectral Analysis of 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectral data for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Detailed protocols for sample preparation and NMR data acquisition are also provided to aid researchers in their own experimental work.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note details the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for its analysis. The predictions are derived from established principles of NMR spectroscopy and data from analogous sulfonamide and substituted pyridine compounds. The proton of a sulfonamide (–SO2NH–) group typically appears as a singlet in the range of 8.78 to 10.15 ppm, while the protons of a primary amine (–NH2) group are generally observed between 5.92 and 5.97 ppm[1]. Aromatic protons in sulfonamide derivatives typically resonate between 6.51 and 7.70 ppm[1]. For substituted pyridines, the ring proton signals are expected in the 6.5 to 9.2 ppm range[2].
Predicted Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known effects of amino, chloro, and sulfonamide substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-4 | ~8.4 | Doublet | ~2.5 | Pyridine ring proton |
| H-6 | ~8.0 | Doublet | ~2.5 | Pyridine ring proton |
| -NH₂ | ~6.5 | Singlet (broad) | - | Amino group protons |
| -SO₂NH₂ | ~7.5 | Singlet (broad) | - | Sulfonamide group protons |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~158 | Pyridine ring carbon |
| C-3 | ~130 | Pyridine ring carbon |
| C-4 | ~145 | Pyridine ring carbon |
| C-5 | ~120 | Pyridine ring carbon |
| C-6 | ~148 | Pyridine ring carbon |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.
-
Sample Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing: For sensitive samples or long-term experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which can affect relaxation times and line broadening.
NMR Data Acquisition
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of 200-240 ppm is standard.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the transformed spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick and label the peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure and the analytical workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR spectral analysis.
Conclusion
This application note provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral characteristics of this compound, along with detailed experimental protocols. While the presented spectral data is predictive, it serves as a valuable guide for researchers in assigning and interpreting their own experimental results. The provided methodologies for sample preparation and data acquisition are based on standard practices and can be readily adapted for routine analysis in a drug discovery and development setting.
References
Application Note: Quantification of 2-Amino-5-chloropyridine-3-sulfonamide using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-5-chloropyridine-3-sulfonamide in a given matrix. The protocol outlines a comprehensive procedure encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed for researchers, scientists, and drug development professionals requiring a robust analytical technique for this specific sulfonamide derivative.
Introduction
This compound is a sulfonamide derivative of interest in pharmaceutical research and development. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical choice for determining trace levels of such compounds in complex biological matrices.[1] This document provides a detailed protocol for the quantification of this compound, adaptable for various research needs.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar sulfonamide like Sulfapyridine
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade[2]
-
Deionized water, 18.2 MΩ·cm
-
Ethyl acetate, HPLC grade
-
Ammonium acetate[2]
Standard and Sample Preparation
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.[2]
Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curves and quality control (QC) samples.
Sample Extraction: A protein precipitation or liquid-liquid extraction method can be employed.
-
Protein Precipitation (for plasma/serum): To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.[4] Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of the mobile phase.[5]
-
Liquid-Liquid Extraction: To 1 mL of sample, add a suitable buffer and 5 mL of ethyl acetate. Vortex for 5 minutes and centrifuge. Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable choice.[2][3]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Table 1: HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 208.0 | 129.0 (Quantifier) | 100 | 20 |
| This compound | 208.0 | 92.0 (Qualifier) | 100 | 25 |
| Internal Standard (e.g., Sulfapyridine) | 250.1 | 156.1 | 100 | 22 |
Method Validation
The method should be validated for linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and matrix effects according to standard bioanalytical method validation guidelines.
Table 4: Quantitative Performance Characteristics (Example Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 105% |
Experimental Workflow Diagram
Caption: LC-MS/MS analysis workflow.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the example validation data, demonstrates its suitability for various applications in pharmaceutical research and development. This application note serves as a comprehensive guide for scientists and researchers to implement this analytical method in their laboratories.
References
- 1. rsc.org [rsc.org]
- 2. journalofchemistry.org [journalofchemistry.org]
- 3. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for 2-Amino-5-chloropyridine-3-sulfonamide in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-5-chloropyridine-3-sulfonamide as a versatile pharmaceutical intermediate. This document includes detailed synthetic protocols, potential applications in drug discovery, and insights into the signaling pathways targeted by its derivatives.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structural features, including the reactive amino and sulfonamide groups, allow for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore present in a wide range of drugs, including antibacterial, anti-inflammatory, and anticancer agents. This intermediate holds promise for the development of inhibitors for various enzymes and modulators of ion channels.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 163137-44-8 | [1][2] |
| Molecular Formula | C₅H₆ClN₃O₂S | [1][2] |
| Molecular Weight | 207.63 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥95% | [2] |
| Storage | Room temperature | [2] |
Synthesis of this compound
The synthesis of this compound typically starts from the readily available precursor, 2-Amino-5-chloropyridine. The synthetic strategy involves two key steps: chlorosulfonylation followed by amination.
Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride
This protocol is based on general methods for the chlorosulfonylation of aminopyridines.
Materials:
-
2-Amino-5-chloropyridine
-
Chlorosulfonic acid
-
Anhydrous chloroform
-
Ice bath
-
Round-bottom flask with a stirrer and dropping funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-chloropyridine (1 equivalent) in anhydrous chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate of 2-Amino-5-chloropyridine-3-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of the sulfonyl chloride to the corresponding sulfonamide.
Materials:
-
2-Amino-5-chloropyridine-3-sulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Stirring vessel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2-Amino-5-chloropyridine-3-sulfonyl chloride (1 equivalent) in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.
Applications in Drug Discovery
The structure of this compound makes it a key intermediate for the synthesis of compounds targeting several important biological pathways.
Dihydropteroate Synthase (DHPS) Inhibitors for Antibacterial Agents
Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By mimicking the natural substrate, p-aminobenzoic acid (pABA), these compounds block the production of dihydrofolate, leading to a bacteriostatic effect.[3][4] The this compound scaffold can be elaborated to design novel DHPS inhibitors with potentially improved potency and resistance profiles.
Signaling Pathway: Bacterial Folic Acid Synthesis
Caption: Inhibition of Dihydropteroate Synthase in the bacterial folate pathway.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6][7][8] Sulfonamides are the primary class of CA inhibitors. The pyridine-3-sulfonamide scaffold has been shown to be effective in inhibiting various CA isoforms.[6] Derivatives of this compound can be synthesized to target specific CA isoforms with high affinity.
Experimental Workflow: Synthesis and Screening of Carbonic Anhydrase Inhibitors
Caption: Workflow for developing carbonic anhydrase inhibitors.
Potassium Channel Modulators
Potassium channels are crucial for regulating neuronal excitability and other physiological processes.[9] Modulators of these channels have therapeutic potential in neurological disorders like epilepsy and pain.[10] Certain sulfonamide-containing compounds have been identified as potassium channel modulators. The this compound scaffold can be used to generate novel molecules that interact with specific potassium channel subtypes.
Logical Relationship: Development of Potassium Channel Modulators
Caption: Development pipeline for potassium channel modulators.
P-glycoprotein (P-gp) Inhibitors
P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[11] The development of P-gp inhibitors is a key strategy to overcome MDR. Some sulfonamide derivatives have shown P-gp inhibitory activity.[11] this compound can serve as a scaffold to design novel P-gp inhibitors that could be used in combination with chemotherapy.
Signaling Pathway: P-glycoprotein Efflux Pump and its Inhibition
Caption: Inhibition of the P-glycoprotein efflux pump in a cancer cell.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of the precursor, 2-Amino-5-chloropyridine, as reported in the literature. These values can serve as a benchmark for the initial step in the synthesis of this compound.
| Starting Material | Chlorinating Agent | Solvent/Medium | Yield (%) | Purity (%) | Reference |
| 2-Aminopyridine | Chlorine | 72.4% Sulfuric Acid | 86.8 | 98.7 | [12] |
| 2-Aminopyridine | Chlorine | Acetic Acid / HCl | 69.4 | 96.4 | [12] |
| 5-Chloro-2-nitropyridine | Electrochemical Hydrogenation | Ethanol / Sulfuric Acid | 82-84 | - | |
| 2-Aminopyridine | N-fluoro-N-chlorobenzenesulfonamide | Acetonitrile | 97.2 | 99.0 |
Conclusion
This compound is a promising and versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Its utility in developing inhibitors for key enzymes such as dihydropteroate synthase and carbonic anhydrases, as well as modulators of ion channels like potassium channels and efflux pumps like P-glycoprotein, highlights its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this valuable building block in their drug development programs.
References
- 1. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor [medbox.iiab.me]
- 4. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties [mdpi.com]
- 6. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 11. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 12. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Application of 2-Amino-5-chloropyridine-3-sulfonamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloropyridine-3-sulfonamide is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry. Its unique structural features, combining a pyridine ring with amino, chloro, and sulfonamide functional groups, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This document provides an overview of the potential applications of this compound, along with detailed protocols for relevant biological assays. While specific quantitative data for the parent compound is limited in publicly available literature, this report leverages data from structurally related pyridine sulfonamide derivatives to illustrate its potential therapeutic applications.
Overview of Potential Applications
The this compound scaffold has been implicated in the development of inhibitors for several important drug targets. The primary areas of application are detailed below.
Carbonic Anhydrase Inhibition
Illustrative Quantitative Data for Related Pyridine-3-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
| Compound Reference | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |
| 4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivative | hCA IX | 19.5 |
| 4-(1H-Pyrazol-1-yl)-pyridine-3-sulfonamide derivative | hCA XII | 16.8 |
| 4-Substituted pyridine-3-sulfonamide derivative | hCA II | 58.5 |
| 4-Substituted pyridine-3-sulfonamide derivative | hCA I | 169 |
Note: The data presented in this table is for structurally related pyridine-3-sulfonamide derivatives and is intended to be illustrative of the potential of the scaffold. Data is not for this compound itself.
Kinase Inhibition
The pyridine core is a common feature in many kinase inhibitors. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[2] Derivatives of sulfonamide methoxypyridine have been synthesized and evaluated as potent PI3K/mTOR dual inhibitors.[2]
Illustrative Quantitative Data for a Related Sulfonamide Methoxypyridine Derivative as a PI3K/mTOR Inhibitor
| Compound Reference | Target | IC₅₀ (nM) |
| Sulfonamide methoxypyridine derivative (22c) | PI3Kα | 0.22 |
| Sulfonamide methoxypyridine derivative (22c) | mTOR | 23 |
Note: The data presented in this table is for a structurally related sulfonamide methoxypyridine derivative and is intended to be illustrative of the potential of the scaffold. Data is not for this compound itself.
Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), the natural substrate of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Inhibition of DHPS leads to a bacteriostatic effect, making sulfonamides effective antimicrobial agents.[3] this compound serves as a precursor for the synthesis of sulfonamide drugs that target DHPS.[3]
Other Potential Applications
-
P-glycoprotein (Pgp) Inhibition: This efflux pump is a key contributor to multidrug resistance in cancer.
-
ATPase Inhibition: Inhibition of ATPases can disrupt cellular energy metabolism.
-
Potassium Channel Blocking: Modulation of potassium channels has applications in cardiovascular and neurological disorders.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the potential applications of this compound and its derivatives.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol is adapted from methods used to evaluate related sulfonamide inhibitors.
Objective: To determine the inhibitory potency (Kᵢ) of a test compound against a specific human carbonic anhydrase (hCA) isoform.
Materials:
-
Purified recombinant human carbonic anhydrase (e.g., hCA I, II, IX, or XII)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
HEPES buffer (20 mM, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in HEPES buffer.
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 µM in HEPES buffer).
-
In the other syringe, load the substrate solution (4-NPA, e.g., 1 mM in HEPES buffer) containing the desired concentration of the test compound.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the hydrolysis of 4-NPA by measuring the increase in absorbance at 400 nm over time.
-
Determine the initial rate of reaction for each concentration of the test compound.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation or by non-linear regression analysis of the dose-response curve.
Protocol 2: PI3K/mTOR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing kinase inhibition.
Objective: To determine the IC₅₀ value of a test compound against PI3Kα and mTOR kinases.
Materials:
-
Recombinant PI3Kα or mTOR kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compound dissolved in DMSO
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in kinase buffer.
-
Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible plate reader.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol outlines a common method for measuring DHPS activity.
Objective: To determine the inhibitory effect of a test compound on bacterial DHPS.
Materials:
-
Purified recombinant bacterial DHPS
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Test compound dissolved in DMSO
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
Set up the reaction mixture containing DHPS, PABA, DHPPP, and the test compound in a microplate.
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Add the malachite green reagent to each well to detect the amount of inorganic pyrophosphate released.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Generate a dose-response curve and calculate the IC₅₀ value for the test compound.
Visualizations
References
- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
Application Notes and Protocols: Single Crystal Growth of 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the single crystal growth of 2-Amino-5-chloropyridine-3-sulfonamide, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of specific crystallization data for this compound in publicly accessible literature, this document presents generalized protocols based on established methods for similar sulfonamide and pyridine derivatives. The provided methodologies and characterization techniques serve as a robust starting point for developing a successful single crystal growth strategy.
Introduction
Single crystals of high quality are essential for unequivocally determining the three-dimensional atomic structure of a compound through X-ray diffraction. This information is critical in drug development for understanding structure-activity relationships (SAR), polymorphism, and for rational drug design. This compound, as a substituted pyridine sulfonamide, possesses functional groups that are prevalent in many pharmaceutically active molecules. The ability to grow single crystals of this compound is a key step in its solid-state characterization.
The protocols outlined below are based on common crystallization techniques for organic compounds, such as the slow evaporation and solvent/anti-solvent methods.
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate solvents and crystallization conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O₂S | [1] |
| Molecular Weight | 207.64 g/mol | [1] |
| CAS Number | 163137-44-8 | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | >95% | [2] |
| Storage | Room temperature | [2] |
Experimental Protocols for Single Crystal Growth
The following are generalized protocols that can be adapted for the single crystal growth of this compound. Optimization of these parameters is likely necessary to obtain high-quality single crystals.
Protocol 1: Slow Evaporation Method
The slow evaporation technique is a widely used method for growing single crystals of organic compounds. It relies on the gradual increase in solute concentration as the solvent evaporates, leading to spontaneous nucleation and crystal growth.
Materials and Equipment:
-
This compound powder
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane)
-
Small, clean glass vials or test tubes
-
Parafilm or aluminum foil
-
Microscope for observing crystal growth
Procedure:
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents to find one in which it is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved. Gentle warming may be used to increase solubility, followed by cooling to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of the laboratory, at a constant temperature.
-
Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.
-
Harvesting: Once crystals of suitable size have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Solvent/Anti-Solvent Diffusion Method
This method involves dissolving the compound in a "good" solvent and then introducing an "anti-solvent" in which the compound is insoluble. The gradual mixing of the two solvents reduces the solubility of the compound and promotes crystallization.
Materials and Equipment:
-
This compound powder
-
A "good" solvent (in which the compound is highly soluble)
-
An "anti-solvent" (miscible with the good solvent, but in which the compound is insoluble)
-
Two vials of different diameters, or a specialized crystallization tube
Procedure:
-
Solvent Selection: Identify a suitable solvent/anti-solvent pair. Common pairs include dichloromethane/hexane, acetone/water, and methanol/diethyl ether.
-
Solution Preparation: Prepare a concentrated solution of the compound in the "good" solvent.
-
Filtration: Filter the solution as described in Protocol 1.
-
Vapor Diffusion Setup:
-
Place the vial containing the compound solution inside a larger vial or beaker containing the anti-solvent.
-
Seal the outer container. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
-
Liquid-Liquid Diffusion Setup:
-
Carefully layer the anti-solvent on top of the solution of the compound in a narrow tube or vial. The slow diffusion at the interface will lead to crystal growth.
-
-
Incubation and Harvesting: As described in Protocol 1.
Characterization of Single Crystals
Once single crystals are obtained, they should be characterized to confirm their identity and quality.
Table 2: Typical Characterization Techniques for Single Crystals
| Technique | Purpose | Expected Information |
| Optical Microscopy | Initial assessment of crystal quality | Morphology, size, transparency, presence of defects |
| Single-Crystal X-ray Diffraction (SCXRD) | Determination of the three-dimensional atomic structure | Unit cell parameters, space group, bond lengths, bond angles, and packing |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase | Confirmation of the bulk material's crystalline phase purity |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Vibrational modes corresponding to the chemical bonds in the molecule |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure in solution | Chemical environment of protons (¹H NMR) and carbons (¹³C NMR) |
| Thermal Analysis (TGA/DSC) | Assessment of thermal stability and melting point | Decomposition temperature, melting point, and phase transitions |
Data Presentation
While specific crystallographic data for this compound is not publicly available, Table 3 provides an example of how such data would be presented based on a related sulfonamide structure.
Table 3: Example Crystallographic Data for a Pyridine Sulfonamide Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.589 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 672 |
| R-factor (%) | 4.5 |
Note: The data in this table is for illustrative purposes only and does not represent the actual data for this compound.
Visualizations
Experimental Workflow for Single Crystal Growth
The following diagram illustrates a typical workflow for obtaining and characterizing single crystals.
Caption: A generalized workflow for the synthesis, single crystal growth, and characterization of this compound.
Logical Relationship for Crystallization Method Selection
The choice of crystallization method often depends on the solubility of the compound. This diagram illustrates a decision-making process.
References
Application Notes and Protocols for In Vitro Assay of 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloropyridine-3-sulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a well-established pharmacophore known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in various physiological processes such as pH regulation, CO2 transport, and ion secretion.[1][3] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and particularly cancer, where isoforms like Carbonic Anhydrase IX (CAIX) are overexpressed in response to hypoxia and contribute to tumor acidosis, survival, and metastasis.[3][4][5] Therefore, CAIX is a prime therapeutic target in oncology.[3][4][6]
These application notes provide a detailed protocol for an in vitro colorimetric assay to determine the inhibitory activity of this compound against a relevant carbonic anhydrase isoform, such as human CAIX. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), with the rate of formation monitored spectrophotometrically.[1]
Principle of the Assay
The in vitro assay quantifies the esterase activity of carbonic anhydrase. In the presence of the substrate p-nitrophenyl acetate (p-NPA), CA catalyzes its hydrolysis to p-nitrophenol (p-NP) and acetic acid. The product, p-NP, is a chromophore that absorbs light at 400-405 nm. The rate of the enzymatic reaction is directly proportional to the increase in absorbance over time. When an inhibitor like this compound is present, it binds to the enzyme, reducing its catalytic activity and thus slowing the rate of p-NP formation. The extent of inhibition can be quantified by comparing the reaction rates in the presence and absence of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling role of CAIX in cancer and the experimental workflow for determining the inhibitory activity of this compound.
Caption: Role of CAIX in tumor pH regulation and its inhibition.
Caption: Workflow for the CAIX inhibition assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Carbonic Anhydrase IX (CAIX)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known pan-CA inhibitor)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO (for dissolving compounds and substrate)
-
Equipment:
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
-
Multichannel pipettes and tips
-
Standard laboratory glassware and consumables
-
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
CAIX Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized CAIX in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CAIX Working Solution: On the day of the assay, dilute the CAIX stock solution to the desired final concentration (e.g., 10-50 units/mL) with cold Assay Buffer. Keep on ice.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh daily.
-
Compound Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.
-
Compound Working Solutions: Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.
Assay Procedure
-
Plate Setup: Add the following to the wells of a 96-well plate in triplicate.
| Well Type | Component 1 | Volume (µL) | Component 2 | Volume (µL) | Component 3 | Volume (µL) |
| Blank | Assay Buffer | 180 | - | - | - | - |
| Maximum Activity | Assay Buffer | 158 | DMSO (Vehicle) | 2 | CAIX Working Sol. | 20 |
| Test Compound | Assay Buffer | 158 | Compound Dilution | 2 | CAIX Working Sol. | 20 |
| Positive Control | Assay Buffer | 158 | Acetazolamide Dilution | 2 | CAIX Working Sol. | 20 |
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock Solution to all wells, bringing the total volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes at room temperature.
Data Presentation and Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound and positive control: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100
-
Vmax_activity is the reaction rate in the absence of an inhibitor (Maximum Activity control).
-
Vinhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Table 1: Example Data for CAIX Inhibition by this compound
| Compound Concentration (µM) | Average Reaction Rate (ΔAbs/min) | Standard Deviation | Percent Inhibition (%) |
| 0 (Vehicle Control) | 0.052 | 0.003 | 0 |
| 0.01 | 0.048 | 0.002 | 7.7 |
| 0.1 | 0.041 | 0.003 | 21.2 |
| 1 | 0.027 | 0.002 | 48.1 |
| 10 | 0.011 | 0.001 | 78.8 |
| 100 | 0.004 | 0.001 | 92.3 |
Table 2: Summary of IC₅₀ Values
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Human CAIX | Calculated from dose-response curve |
| Acetazolamide (Positive Control) | Human CAIX | Typically in the nM range |
Troubleshooting and Considerations
-
Solubility: Ensure the test compound is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%) to minimize its effect on enzyme activity.
-
Linear Range: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction progress curve. Substrate depletion or product inhibition can cause the reaction to slow down over time.
-
Enzyme Activity: The concentration of the CAIX working solution may need to be optimized to ensure a robust signal within the linear range of the assay.
-
Selectivity: To assess the selectivity of the inhibitor, this assay can be performed in parallel with other CA isoforms (e.g., CA I, CA II) to determine their respective IC₅₀ values. High selectivity for CAIX over other isoforms is a desirable characteristic for a therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological investigation of new carbonic anhydrase IX (CAIX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Overview and Potential Applications
2-Amino-5-chloropyridine-3-sulfonamide is a commercially available chemical compound with potential applications in pharmaceutical research.[1][2] Its structure, featuring a sulfonamide group attached to a pyridine ring, suggests its primary utility as a scaffold or intermediate in the synthesis of bioactive molecules. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.
Potential research applications for this compound include:
-
Precursor for Dihydropteroate Synthase (DHPS) Inhibitors: As a sulfonamide, this compound can serve as a starting material for the synthesis of potential antibacterial agents that target the folic acid biosynthesis pathway.[3]
-
Investigation as a P-glycoprotein (P-gp) Inhibitor: Some sulfonamide derivatives have been shown to interact with efflux pumps like P-glycoprotein, which is implicated in multidrug resistance in cancer.
-
Exploration as an ATPase Inhibitor: The broader class of sulfonamides has been investigated for the inhibition of various ATPases.
Commercial Supplier Information
Researchers can procure this compound from various chemical suppliers. A key supplier is ENAO Chemical Co., Ltd., which provides the compound with the following specifications:
| Property | Value |
| CAS Number | 163137-44-8 |
| Molecular Formula | C5H6ClN3O2S |
| Appearance | White powders |
| Purity | >95% |
| Storage | Store at room temperature |
| Applications | Pharmaceuticals, Skincare, Medical Ingredients |
Table 1: Product specifications from a commercial supplier.[1]
Application as a Precursor for Dihydropteroate Synthase (DHPS) Inhibitors
Background
Sulfonamide drugs are a class of synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostasis.
Signaling Pathway: Folic Acid Synthesis and DHPS Inhibition
The following diagram illustrates the role of DHPS in the bacterial folic acid synthesis pathway and the mechanism of action of sulfonamide inhibitors.
Experimental Protocol: Synthesis of a Novel DHPS Inhibitor (General Guideline)
This protocol provides a general framework for the synthesis of a novel DHPS inhibitor using this compound as a starting material. Specific reaction conditions would need to be optimized.
Objective: To synthesize a derivative of this compound with potential DHPS inhibitory activity.
Materials:
-
This compound
-
An appropriate acyl chloride or sulfonyl chloride (for modification of the 2-amino group)
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the base (1.1 equivalents) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation/Sulfonylation: Slowly add the acyl chloride or sulfonyl chloride (1 equivalent) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified compound by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Experimental Protocol: DHPS Inhibition Assay
This is a general protocol for a high-throughput screening assay to determine the inhibitory activity of synthesized compounds against DHPS.
Objective: To determine the IC50 value of a test compound against DHPS.
Materials:
-
Recombinant DHPS enzyme
-
PABA (substrate)
-
Dihydropterin pyrophosphate (DHPPP) (substrate)
-
A detection reagent that reacts with the product (dihydropteroate) or a coupled enzyme system
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Test compound (dissolved in DMSO)
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the microplate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add the DHPS enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (PABA and DHPPP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific time.
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Experimental Workflow for Screening Potential Inhibitors
The following diagram outlines a typical workflow for the screening and validation of potential enzyme inhibitors, such as those derived from this compound.
Conclusion
This compound represents a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. While specific biological activity data for this compound is currently limited, its chemical structure suggests that its derivatives are promising candidates for development as DHPS inhibitors and potentially for other targets. The protocols and workflows provided here offer a foundational guide for researchers to explore the biological activities of compounds derived from this scaffold. Further research is warranted to synthesize and evaluate such derivatives to uncover their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloropyridine-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-chloropyridine-3-sulfonamide synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Q1: Low yield in the final amination step to form the sulfonamide.
Possible Causes:
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Incomplete reaction: The amination reaction may not have gone to completion.
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Hydrolysis of the sulfonyl chloride intermediate: The highly reactive 2-Amino-5-chloropyridine-3-sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid in the presence of water.
-
Side reactions: The amino group of another molecule of the sulfonyl chloride could react with the sulfonyl chloride group, leading to polymer formation.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the sulfonyl chloride starting material.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction. The ammonia source should also be as dry as possible.
-
Controlled Addition: Add the ammonia source slowly and at a controlled temperature (e.g., 0 °C) to the sulfonyl chloride solution to minimize side reactions.
-
Excess Ammonia: Use a significant excess of ammonia to favor the formation of the desired primary sulfonamide and minimize the formation of secondary sulfonamide byproducts.
Q2: Difficulty in the synthesis of the 2-Amino-5-chloropyridine precursor.
Possible Cause:
-
Formation of di- and poly-chlorinated byproducts: A common issue in the chlorination of 2-aminopyridine is the formation of 2-amino-3,5-dichloropyridine and other polychlorinated species, which reduces the yield of the desired mono-chloro product.[1]
Solutions:
-
Use of a milder chlorinating agent: Instead of harsh reagents like chlorine gas, consider using N-chlorosuccinimide (NCS).
-
Catalyst selection: The use of an imidazole ionic liquid as a catalyst has been shown to improve the selectivity for mono-chlorination by forming a complex with the amino group, thus sterically hindering chlorination at the 3-position.
-
Reaction in a strongly acidic medium: Performing the chlorination in a strongly acidic medium can lead to selective monochlorination at the 5-position.[1]
Q3: Challenges in the chlorosulfonation of 2-Amino-5-chloropyridine.
Possible Causes:
-
Harsh reaction conditions: Traditional chlorosulfonation reagents like chlorosulfonic acid can be aggressive and lead to degradation of the starting material or the formation of unwanted byproducts.
-
Difficulty in controlling the reaction: The reaction can be exothermic and difficult to control, leading to poor yields and safety concerns.
Solutions:
-
Two-step procedure: A milder approach is a two-step procedure involving the sulfonation of 2-Amino-5-chloropyridine to form 2-Amino-5-chloropyridine-3-sulfonic acid, followed by conversion to the sulfonyl chloride using a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Protecting group strategy: To avoid potential side reactions with the amino group during chlorosulfonation, it may be beneficial to protect the amino group (e.g., as an acetyl amide) before carrying out the sulfonation and subsequent chlorination steps. The protecting group can then be removed in a final step.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is a reliable synthetic route to prepare this compound with a good yield?
A three-step synthesis starting from 2-Amino-5-chloropyridine is a common approach. This involves:
-
Sulfonation: Introduction of a sulfonic acid group at the 3-position of the pyridine ring.
-
Chlorination: Conversion of the sulfonic acid group to a sulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with ammonia to form the final sulfonamide.
Q2: Can you provide a detailed experimental protocol for the synthesis?
Below are detailed experimental protocols for each step of a proposed synthetic route.
Step 1: Synthesis of 2-Amino-5-chloropyridine-3-sulfonic acid
-
Materials: 2-Amino-5-chloropyridine, Fuming Sulfuric Acid (20% SO₃).
-
Procedure:
-
In a fume hood, carefully add 2-Amino-5-chloropyridine (1 equivalent) in small portions to fuming sulfuric acid (4-5 equivalents) while maintaining the temperature below 25 °C with an ice bath.
-
Once the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2-Amino-5-chloropyridine-3-sulfonic acid.
-
Step 2: Synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride
-
Materials: 2-Amino-5-chloropyridine-3-sulfonic acid, Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
In a fume hood, mix 2-Amino-5-chloropyridine-3-sulfonic acid (1 equivalent) with phosphorus pentachloride (1.5 equivalents) and a catalytic amount of phosphorus oxychloride.
-
Heat the mixture to 100-110 °C for 2-3 hours.
-
Cool the reaction mixture and carefully add it to crushed ice.
-
The solid precipitate is filtered, washed with cold water, and dried under vacuum to give 2-Amino-5-chloropyridine-3-sulfonyl chloride.
-
Step 3: Synthesis of this compound
-
Materials: 2-Amino-5-chloropyridine-3-sulfonyl chloride, Ammonium hydroxide (28-30%).
-
Procedure:
-
Suspend 2-Amino-5-chloropyridine-3-sulfonyl chloride (1 equivalent) in an inert solvent like tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (10-15 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Q3: How can I monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of these reactions. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve good separation of the starting material, intermediates, and product. The spots can be visualized under UV light.
Data Presentation
Table 1: Comparison of Chlorinating Agents for the Synthesis of 2-Amino-5-chloropyridine
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chlorine gas | 72.4% H₂SO₄ | None | -20 to 25 | 2 | ~70 | [1] |
| N-chlorosuccinimide (NCS) | Acetonitrile | None | Reflux | 4 | ~90 | Not specified |
| N-fluoro-N-chlorobenzenesulfonamide | Dichloromethane | Imidazole ionic liquid | 25 | 1.5 | 99 |
Experimental Workflows
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yields in the final amination step.
References
Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide. Our aim is to address specific issues that may be encountered during experimentation, with a focus on the identification and management of reaction byproducts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product (desulfonation). 4. Product loss during work-up and purification. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the rate of sulfonation, they can also promote side reactions and product degradation. 3. Work-up Conditions: Avoid highly acidic conditions and high temperatures during work-up to prevent desulfonation. 4. Purification Optimization: The product is likely to be a zwitterion with high water solubility, making extraction inefficient. Optimize purification by using techniques like recrystallization or ion-exchange chromatography.[1][2] |
| Presence of Multiple Spots/Peaks in Chromatographic Analysis (TLC/HPLC) | 1. Unreacted starting material (2-Amino-5-chloropyridine). 2. Impurities from the starting material (e.g., 2-Amino-3,5-dichloropyridine). 3. Formation of isomeric byproducts (e.g., 2-Amino-5-chloropyridine-6-sulfonamide). 4. Formation of di-sulfonated byproducts. 5. Hydrolysis of the sulfonamide to the corresponding sulfonic acid. | 1. Confirm Starting Material Purity: Analyze the purity of the 2-Amino-5-chloropyridine starting material before use. Byproducts from the chlorination of 2-aminopyridine, such as 2-amino-3,5-dichloropyridine, are common impurities.[3][4] 2. Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry of the sulfonating agent to improve selectivity and minimize byproduct formation. 3. Characterize Impurities: Use analytical techniques such as LC-MS and NMR to identify the structure of the impurities.[1] |
| Difficulty in Product Isolation and Purification | 1. The product may be highly soluble in water due to its zwitterionic nature. 2. Co-precipitation of inorganic salts from neutralization steps. | 1. pH Adjustment: Carefully control the pH during precipitation and washing to minimize losses in the aqueous phase.[2] 2. Crystallization: Utilize recrystallization from an appropriate solvent system to isolate the product from soluble impurities. 3. Chromatography: Employ ion-exchange chromatography to separate the zwitterionic product from charged impurities and salts.[1] 4. Washing: Thoroughly wash the crude product with cold water to remove inorganic salts before final purification. |
| Product Instability | The sulfonic acid group may be susceptible to desulfonation under certain conditions (e.g., high temperatures in dilute aqueous acid). | 1. Storage: Store the purified product in a cool, dry, and dark place. 2. Handling: Avoid exposure to high temperatures and strongly acidic or basic conditions during subsequent experimental steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: Based on the chemistry of electrophilic aromatic substitution on pyridine rings, the following byproducts are commonly encountered:
-
Unreacted Starting Material: 2-Amino-5-chloropyridine.
-
Over-chlorinated Precursor: 2-Amino-3,5-dichloropyridine carried over from the synthesis of the starting material.[3]
-
Isomeric Products: Sulfonation at other positions on the pyridine ring, such as 2-Amino-5-chloropyridine-6-sulfonamide.
-
Di-sulfonated Products: Addition of a second sulfonic acid group to the ring.
-
Hydrolysis Products: Hydrolysis of the sulfonyl chloride intermediate or the final sulfonamide product to 2-Amino-5-chloropyridine-3-sulfonic acid.
-
Polymeric Byproducts: Formation of polymers, especially if the amino group is not protected during chlorosulfonation.[5]
Q2: How can I identify these byproducts?
A2: A combination of analytical techniques is recommended for the unambiguous identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): To separate the different components of the reaction mixture.
-
Mass Spectrometry (MS), especially LC-MS: To determine the molecular weight of the main product and impurities, which is crucial for their identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and byproducts by providing information about the substitution pattern on the pyridine ring.[1]
Q3: What is the role of the amino group in the sulfonation of 2-Amino-5-chloropyridine?
A3: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-Amino-5-chloropyridine, the positions ortho (position 3) and para (position 5, which is already substituted with chlorine) to the amino group are activated. However, under the strongly acidic conditions required for sulfonation, the amino group will be protonated to form an ammonium salt. This protonated group is strongly deactivating, making sulfonation more difficult. The regioselectivity will be influenced by the interplay between the deactivating pyridinium nitrogen and the deactivating ammonium group.
Q4: Can I use a protecting group for the amino functionality?
A4: Yes, using a protecting group for the amino function can be a viable strategy. Acetylation to form 2-acetamido-5-chloropyridine is a common approach. The acetamido group is still activating and ortho, para-directing but can offer better control over the reaction and prevent the formation of polymeric byproducts. The protecting group would then be removed in a subsequent step.
Hypothetical Byproduct Analysis Data
The following table illustrates the expected data from an LC-MS analysis for the target product and potential byproducts. Note that the retention times are hypothetical and will depend on the specific chromatographic conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Hypothetical Retention Time (min) |
| 2-Amino-5-chloropyridine (Starting Material) | C₅H₅ClN₂ | 128.56 | 129.02 | 3.5 |
| This compound (Product) | C₅H₆ClN₃O₂S | 207.64 | 208.00 | 5.2 |
| 2-Amino-3,5-dichloropyridine (Precursor Impurity) | C₅H₄Cl₂N₂ | 163.01 | 162.98 | 4.8 |
| 2-Amino-5-chloropyridine-6-sulfonamide (Isomer) | C₅H₆ClN₃O₂S | 207.64 | 208.00 | 6.1 |
| 2-Amino-5-chloropyridine-3,6-disulfonamide (Di-sulfonated) | C₅H₇ClN₄O₄S₂ | 286.71 | 286.96 | 7.5 |
| 2-Amino-5-chloropyridine-3-sulfonic acid (Hydrolysis) | C₅H₅ClN₂O₃S | 208.62 | 208.99 | 4.1 |
Experimental Protocols
General Synthesis Protocol for this compound
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling fuming sulfuric acid and chlorosulfonic acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, place 2-Amino-5-chloropyridine.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (or fuming sulfuric acid) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the crude product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
General Protocol for Byproduct Analysis by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or the purified product in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for these compounds.
-
Mass Range: Scan a mass range that covers the expected molecular weights of the product and all potential byproducts (e.g., m/z 100-500).
-
-
Data Analysis: Identify the peaks in the chromatogram by their retention times and corresponding mass-to-charge ratios in the mass spectrum.
Visualizations
Synthesis and Side Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Byproduct Identification Workflow
Caption: Experimental workflow for the identification and characterization of byproducts.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-5-chloropyridine-3-sulfonamide
Disclaimer: The following troubleshooting guide and FAQs are based on general principles of sulfonamide purification and analysis of closely related compounds. Due to limited specific literature on the purification of 2-Amino-5-chloropyridine-3-sulfonamide, some recommendations are extrapolated from common laboratory practices for similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is effective for removing small amounts of impurities from a solid product.[1] Column chromatography is a versatile method for separating compounds with different polarities and is particularly useful when recrystallization is ineffective.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities could include unreacted starting materials (e.g., 2-Amino-5-chloropyridine), byproducts from side reactions, and residual solvents. In the synthesis of related compounds, over-chlorination products like 2-amino-3,5-dichloropyridine have been noted as significant side products.[2] Hydrolysis of the sulfonyl chloride intermediate during synthesis can also lead to impurities.[1]
Q3: What is the appearance and solubility of this compound?
Q4: How can I monitor the purity of my sample during purification?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods to monitor reaction progress and assess purity during purification.[1][5] For related compounds, TLC with a developing agent of petroleum ether/ethyl acetate (1:1 volume ratio) has been used.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Recrystallization
-
Question: I performed a recrystallization, but my product is still impure. What should I do?
-
Answer:
-
Optimize the Solvent System: The choice of solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvents or solvent mixtures. For the related compound 2-amino-5-chloropyridine, ethanol and methanol have been used successfully for recrystallization.[5][6]
-
Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.
-
Consider Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.[1] Silica gel is a common stationary phase for the purification of sulfonamides.[1]
-
Issue 2: Low Yield of Purified Product
-
Question: My yield after purification is very low. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion by monitoring it with TLC or HPLC.[1] If the reaction has stalled, consider extending the reaction time or increasing the temperature.[1]
-
Product Loss During Purification:
-
Recrystallization: Using too much solvent can lead to significant product loss. Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Also, ensure the solution is allowed to cool slowly to maximize crystal formation.
-
Extraction: If using liquid-liquid extraction, ensure the pH is appropriately adjusted to ensure your product is in the desired layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
-
Side Reactions: Re-evaluate your reaction conditions to minimize the formation of byproducts.[1]
-
Issue 3: Presence of Unreacted Starting Materials in the Final Product
-
Question: My final product is contaminated with unreacted 2-Amino-5-chloropyridine. How can I remove it?
-
Answer:
-
Washing: The crude product can be washed with a solvent in which the starting material is soluble, but the desired product is not.[1]
-
Liquid-Liquid Extraction: This technique can be used to separate compounds based on their differing solubilities in two immiscible liquids, which is often effective for removing unreacted starting materials.[1]
-
Column Chromatography: This is a highly effective method for separating the product from starting materials, especially if they have different polarities.[1]
-
Data Presentation
Table 1: Purification Data for the Related Compound 2-Amino-5-chloropyridine
| Purification Method | Solvent | Purity | Yield | Reference |
| Recrystallization | Ethanol | 99.2% | 98.8% | [5] |
| Recrystallization | Ethanol | 99.0% | 97.2% | [5] |
| Recrystallization | Methanol | 99.4% | 99.4% | [6] |
| Recrystallization | Methanol | 99.6% | 90.0% | [6] |
Experimental Protocols
General Protocol for Recrystallization (based on purification of 2-Amino-5-chloropyridine)
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or methanol).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven.[5][6]
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. This compound, CasNo.163137-44-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 5. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
Optimizing reaction conditions for the sulfonylation of 2-amino-5-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the sulfonylation of 2-amino-5-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the sulfonylation of 2-amino-5-chloropyridine?
The sulfonylation of 2-amino-5-chloropyridine typically involves the reaction of the amine with a sulfonyl chloride (such as benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Which bases are commonly used for this reaction?
Pyridine is a frequently used base for the sulfonylation of aminopyridines. Other tertiary amines like triethylamine can also be employed. The choice of base can influence the reaction rate and yield.
Q3: What solvents are suitable for this reaction?
Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the 2-amino-5-chloropyridine starting material.
Q5: What is the most common side reaction in the sulfonylation of 2-amino-5-chloropyridine?
A prevalent side reaction is di-sulfonylation, where the initially formed sulfonamide reacts with another molecule of the sulfonyl chloride.[1] This occurs because the nitrogen of the sulfonamide is still nucleophilic and can be deprotonated under basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have degraded due to moisture. 2. Insufficiently Basic Conditions: The base may not be strong enough or used in insufficient quantity to drive the reaction forward. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh or properly stored bottle of sulfonyl chloride. 2. Use a stronger base or increase the stoichiometry of the current base. Pyridine is often effective. 3. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Formation of a Significant Amount of Di-sulfonylation Product | 1. Excess Sulfonyl Chloride: Using a molar excess of the sulfonyl chloride can promote the second sulfonylation.[1] 2. High Reaction Temperature: Elevated temperatures can favor the formation of the di-sulfonylation byproduct.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the consumption of the starting amine can lead to the formation of the di-sulfonylation product.[1] | 1. Use a 1:1 molar ratio of 2-amino-5-chloropyridine to sulfonyl chloride, or a slight excess of the amine. 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely and work it up as soon as the starting amine is consumed. |
| Presence of a Polar Impurity Corresponding to the Sulfonic Acid | 1. Presence of Water: Moisture in the solvent or on the glassware will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with starting material or byproducts during chromatography. | 1. If the product is a solid, attempt to induce precipitation by cooling the reaction mixture or by adding a non-polar co-solvent. Recrystallization from a suitable solvent system can be an effective purification method. 2. Adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary. |
Quantitative Data
The following table summarizes representative reaction conditions and yields for the sulfonylation of aminopyridines. Specific data for 2-amino-5-chloropyridine is limited in the public domain; however, the data for similar substrates can provide valuable guidance.
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | - | Room Temp | - | 63 | [2] |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0-25 °C | - | 100 | [2] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 0-25 °C | - | Quantitative | [2] |
| 2-Bromo-3-aminopyridine | Pyridine-2-sulfonyl chloride | Pyridine | Pyridine | 80 °C | 5 h | Good | [3] |
Experimental Protocols
General Protocol for the Sulfonylation of 2-Amino-5-chloropyridine
This protocol is a general guideline and may require optimization for specific sulfonyl chlorides and reaction scales.
Materials:
-
2-Amino-5-chloropyridine
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Anhydrous pyridine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 eq.). Dissolve the starting material in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5-2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer.
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Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: A step-by-step workflow for the sulfonylation of 2-amino-5-chloropyridine.
Reaction Mechanism and Side Reaction
Caption: Mechanism of sulfonylation and the competing di-sulfonylation side reaction.
References
Stability issues of 2-Amino-5-chloropyridine-3-sulfonamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-5-chloropyridine-3-sulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the general chemical properties of sulfonamides, pyridines, and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
1. What are the general recommendations for storing this compound solutions?
For general use, it is recommended to store solutions of this compound at 2-8°C in the dark.[1] For long-term storage, freezing the solution at -20°C or below is advisable. It is crucial to minimize freeze-thaw cycles. The solid compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[2]
2. What factors can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
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pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the sulfonamide group.[3]
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Temperature: Elevated temperatures can accelerate degradation.[4]
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Light: Exposure to UV light may induce photolytic degradation.[4]
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Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.[2]
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Solvent: The choice of solvent can impact solubility and stability.
3. How does pH affect the stability of the compound?
The pH of the solution is a critical factor in the stability of pharmaceuticals.[3] For sulfonamides, acidic or basic conditions can lead to the hydrolysis of the sulfonamide bond. The amino group on the pyridine ring can also be protonated in acidic conditions, which may alter the molecule's electronic properties and susceptibility to degradation. It is recommended to maintain the pH of the solution within a neutral range (e.g., pH 6-8) to minimize degradation, unless experimental conditions require otherwise.
4. Is this compound sensitive to light?
While specific photostability data for this compound is not available, related compounds like 2-amino-5-chloropyridine are known to be sensitive to UV light.[4] Therefore, it is best practice to protect solutions from light by using amber vials or covering the container with aluminum foil, especially during long-term storage or when conducting experiments under illumination.
5. What are the likely degradation pathways for this molecule?
Based on the structure of this compound and general knowledge of sulfonamide degradation, potential degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, particularly under acidic or basic conditions, to yield 2-amino-5-chloropyridine-3-sulfonic acid and ammonia.
-
Oxidation: Oxidation of the amino group or other parts of the molecule in the presence of oxidizing agents.
-
Deamination: Removal of the amino group from the pyridine ring.
-
Desulfonation: Cleavage of the carbon-sulfur (C-S) bond.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in solution upon storage | Poor solubility in the chosen solvent; Change in temperature affecting solubility; pH shift leading to precipitation of a less soluble form. | Prepare a fresh solution; Consider using a different solvent or a co-solvent system; Ensure the pH of the solution is maintained; Store at a consistent temperature. |
| Change in solution color (e.g., turning yellow or brown) | Degradation of the compound, potentially due to oxidation or light exposure. | Prepare a fresh solution and protect it from light and air (e.g., by purging with nitrogen or argon); Store at a lower temperature. |
| Inconsistent experimental results | Degradation of the stock solution over time. | Prepare fresh solutions for each experiment or qualify the stability of the stock solution over the intended period of use; Perform a forced degradation study to understand the stability profile. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6][7][8]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer at neutral pH).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound and the solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Dry) | - | 80°C | 48 hours |
| Thermal (Solution) | - | 80°C | 48 hours |
| Photolytic | UV and Visible Light | Room Temperature | 24-48 hours |
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. 163137-44-8 CAS MSDS (2-AMINO-5-CHLORO-3-PYRIDINESULFONAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Technical Support Center: 2-Amino-5-chloropyridine-3-sulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-5-chloropyridine-3-sulfonamide during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a sulfonamide derivative of 2-amino-5-chloropyridine. Its stability is primarily influenced by its functional groups: the sulfonamide group, the amino group, and the chloro-substituted pyridine ring. Key stability concerns include susceptibility to hydrolysis, oxidation, and photodegradation. The pH of the solution, exposure to light, and elevated temperatures are critical factors that can accelerate its degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is at room temperature, in a tightly sealed container to protect it from moisture and light.[1] For solutions, refrigeration (2-8 °C) is advisable to minimize degradation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the degradation of other sulfonamides and related pyridine compounds, the following pathways are likely:
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Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation route for sulfonamides, particularly under acidic or basic conditions, which would yield 2-amino-5-chloropyridine and a sulfonic acid derivative.[2][3][4]
-
Oxidative Degradation: The amino group and the pyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated byproducts, or ring-opened products.[5][6]
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-chlorine (C-Cl) bond on the pyridine ring, a known degradation pathway for chloro-substituted pyridines.
Q4: How can I detect and quantify the degradation of this compound?
A4: The most common analytical technique for monitoring the degradation of sulfonamides is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound purity over time in storage. | 1. Improper storage conditions (exposure to light, moisture, or high temperatures).2. Hydrolysis due to residual moisture. | 1. Store the compound in a tightly sealed, opaque container in a desiccator at room temperature.2. For solutions, use anhydrous solvents and store at 2-8 °C. Prepare fresh solutions for critical experiments. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Degradation of the compound due to sample preparation (e.g., inappropriate pH, prolonged exposure to light).2. Interaction with incompatible solvents or excipients. | 1. Prepare samples immediately before analysis. Protect samples from light using amber vials.2. Ensure the pH of the mobile phase and sample diluent is compatible with the compound's stability. Perform a compatibility study with new solvents or excipients. |
| Poor recovery of the compound from a formulation. | 1. Degradation during the formulation process (e.g., due to heat, shear, or interaction with other components).2. Adsorption of the compound onto container surfaces. | 1. Conduct forced degradation studies on the formulation to identify critical process parameters.2. Use inert materials for containers and consider using silanized glassware to minimize adsorption. |
| Inconsistent analytical results. | 1. On-going degradation in the autosampler.2. Photodegradation during analysis. | 1. Use a cooled autosampler (e.g., 4 °C) to maintain sample integrity during long analytical runs.2. Use a UV-protectant cover for the autosampler tray and minimize the exposure of stock solutions to light. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The conditions provided are starting points and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a hot air oven at 70°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze.
-
-
Photodegradation (Solution):
-
Expose the stock solution to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
At appropriate time points, withdraw an aliquot and analyze.
-
3. Analysis:
-
Analyze all samples by a suitable, validated HPLC method.
-
A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
Protocol 2: Template for a Stability-Indicating HPLC Method
This is a template method that would require optimization and validation for the specific analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to resolve all peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (a PDA detector is recommended). |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase or a mixture of water and organic solvent. |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Analysis of sulfonamides | PPTX [slideshare.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imeko.info [imeko.info]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Resolving ambiguous peaks in the spectrum of 2-Amino-5-chloropyridine-3-sulfonamide
Frequently Asked Questions (FAQs)
Q1: What are the expected sources of peak ambiguity in the spectrum of 2-Amino-5-chloropyridine-3-sulfonamide?
Ambiguous peaks in the spectra of this compound can arise from several factors, including:
-
Peak Overlap: In ¹H NMR, the aromatic protons may have very similar chemical shifts, leading to overlapping multiplets that are difficult to interpret. In IR spectroscopy, vibrational modes of the amino, sulfonamide, and pyridine ring systems may overlap.
-
Broad Peaks: Protons on the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are exchangeable and can participate in hydrogen bonding, often resulting in broad signals in the ¹H NMR spectrum.
-
Presence of Impurities: Residual solvents, starting materials (e.g., 2-amino-5-chloropyridine), or byproducts from the synthesis can introduce extraneous peaks.
-
Rotational Isomers (Rotamers): Restricted rotation around the C-S or S-N bonds could lead to the presence of multiple conformers at room temperature, which might give rise to separate or broadened signals in the NMR spectra.
Q2: How can I confirm the presence of the amino and sulfonamide protons in the ¹H NMR spectrum?
The most straightforward method is a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the -NH₂ and -SO₂NH₂ protons will either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.
Q3: What are the characteristic IR absorption bands for the key functional groups in this compound?
The IR spectrum is expected to show characteristic bands for the amino, sulfonamide, and substituted pyridine groups. The approximate ranges for these vibrations are summarized in the table below. Overlapping of these bands is possible.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |
| N-H Bending | 1590 - 1650 | |
| Sulfonamide (-SO₂NH₂) | N-H Stretching | 3200 - 3400 |
| S=O Asymmetric Stretching | 1310 - 1350 | |
| S=O Symmetric Stretching | 1140 - 1180 | |
| S-N Stretching | 895 - 915 | |
| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |
| C-H Bending (out-of-plane) | 700 - 900 | |
| C-Cl | Stretching | 600 - 800 |
Q4: What are the expected fragmentation patterns in the mass spectrum of this compound?
In electrospray ionization mass spectrometry (ESI-MS), you would expect to see the protonated molecule [M+H]⁺. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.[1][2][3] The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Troubleshooting Guides
Issue 1: Overlapping and Indistinguishable Peaks in the Aromatic Region of the ¹H NMR Spectrum
Problem: The ¹H NMR spectrum shows a complex multiplet in the aromatic region, making it difficult to assign the individual pyridine ring protons.
Troubleshooting Workflow:
References
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up 2-Amino-5-chloropyridine-3-sulfonamide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-Amino-5-chloropyridine, the precursor to this compound?
A1: The primary methods for synthesizing 2-Amino-5-chloropyridine from 2-aminopyridine include:
-
Direct Chlorination: This is a common approach but is often challenged by the formation of the di-chlorinated byproduct, 2-amino-3,5-dichloropyridine.[1][2] Controlling the reaction conditions, such as using a strong acidic medium, is crucial to favor mono-chlorination.[2]
-
Multi-step Synthesis: This route involves a sequence of reactions, including nitration, acylation, reduction, chlorination, and hydrolysis.[3] While this method can offer better control and milder conditions compared to direct chlorination, it involves more steps, which can impact the overall yield and production time.[4]
-
Alternative Chlorinating Agents: To avoid the harsh conditions and side reactions associated with traditional chlorination, alternative reagents like N-chlorosuccinimide (NCS) or a combination of hydrochloric acid and sodium hypochlorite have been explored.[5][6]
Q2: What are the main challenges in the chlorosulfonation of 2-Amino-5-chloropyridine?
A2: The introduction of the sulfonyl chloride group onto the 2-Amino-5-chloropyridine ring presents several challenges, particularly during scale-up:
-
Harsh Reagents: The reaction typically employs chlorosulfonic acid, a highly corrosive and hazardous reagent that requires specialized handling procedures.[7][8]
-
Reaction Selectivity: The position of sulfonation is critical. While the 3-position is desired, side reactions or incorrect positioning can occur if the reaction conditions are not carefully controlled.
-
Hydrolysis of Sulfonyl Chloride: The intermediate 2-amino-5-chloropyridine-3-sulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, reducing the yield of the desired product.[9][10]
-
Thermal Stability: The reaction can be exothermic, and poor temperature control can lead to decomposition and the formation of byproducts.
Q3: What are the key considerations for the amidation of 2-amino-5-chloropyridine-3-sulfonyl chloride?
A3: The final step of converting the sulfonyl chloride to the sulfonamide with ammonia also requires careful management:
-
Reactivity of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and will readily react with any nucleophile present. This includes the amino group of another molecule of 2-amino-5-chloropyridine-3-sulfonyl chloride, potentially leading to polymer formation if the primary amino group is not protected.[11]
-
Control of Ammonia Addition: The addition of ammonia or an ammonia source must be carefully controlled to prevent side reactions and ensure complete conversion.
-
Purification: The final product may contain unreacted starting materials, the hydrolyzed sulfonic acid, and other byproducts that need to be removed to achieve the desired purity.
Troubleshooting Guides
Low Yield in 2-Amino-5-chloropyridine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2-Amino-5-chloropyridine with significant amounts of 2-amino-3,5-dichloropyridine. | Over-chlorination due to reaction conditions being too harsh or prolonged reaction time.[2] | - Use a strong acidic medium (e.g., concentrated sulfuric acid) to protonate the aminopyridine and deactivate the ring towards further chlorination.[2]- Carefully control the stoichiometry of the chlorinating agent.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete reaction and recovery of starting material. | Insufficient amount of chlorinating agent or reaction time. | - Increase the equivalents of the chlorinating agent incrementally.- Extend the reaction time and monitor by TLC or GC. |
| Low yield after workup. | Product loss during extraction or purification. | - Optimize the pH for the extraction of the product.- Use appropriate recrystallization solvents to maximize recovery. |
Issues in the Chlorosulfonation Step
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2-amino-5-chloropyridine-3-sulfonyl chloride and presence of sulfonic acid byproduct. | Hydrolysis of the sulfonyl chloride due to moisture in the reagents or reaction setup.[9][10] | - Ensure all glassware is thoroughly dried.- Use anhydrous solvents.- Handle chlorosulfonic acid under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Formation of a complex mixture of products. | Poor regioselectivity or side reactions due to incorrect temperature or addition rate of chlorosulfonic acid. | - Maintain a low reaction temperature during the addition of chlorosulfonic acid.- Add the chlorosulfonic acid dropwise with efficient stirring to dissipate heat. |
| Difficult isolation of the sulfonyl chloride intermediate. | The sulfonyl chloride is unstable and degrades during workup. | - Use the crude sulfonyl chloride directly in the next step (amidation) without extensive purification.- Perform the workup at low temperatures and as quickly as possible. |
Problems During Amidation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the final sulfonamide product. | Incomplete reaction with ammonia. | - Ensure an adequate excess of ammonia is used.- Optimize the reaction temperature and time. |
| Formation of polymeric byproducts. | The amino group of one molecule reacts with the sulfonyl chloride of another.[11] | - Consider protecting the 2-amino group before the chlorosulfonation and amidation steps, followed by a final deprotection step. |
| Difficult purification of the final product. | Presence of impurities such as the corresponding sulfonic acid or unreacted starting materials. | - Use column chromatography for purification.- Optimize the recrystallization solvent system to selectively crystallize the desired product. |
Data Presentation
Table 1: Comparison of Reported Yields for 2-Amino-5-chloropyridine Synthesis
| Method | Chlorinating Agent | Solvent/Medium | Temperature | Yield (%) | Reference |
| Direct Chlorination | Chlorine gas | 72.4% Sulfuric Acid | -20°C | 86.8 | [2] |
| Direct Chlorination | Chlorine gas | Glacial Acetic Acid / HCl | 10-12°C | 76.3 | [2] |
| Oxidative Chlorination | HCl / NaClO | Water | 10-25°C | 72 | [5] |
| Alternative Chlorination | N-chlorosuccinimide | Acetonitrile | Room Temp. | ~90 | [6] |
| Multi-step Synthesis | Various | Various | Various | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloropyridine (Representative)
This protocol is based on the direct chlorination method described in the literature.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 100 mL of concentrated sulfuric acid (98%).
-
Addition of 2-Aminopyridine: Cool the sulfuric acid to 10°C in an ice bath. Slowly add 2-aminopyridine (0.1 mol) in portions, ensuring the temperature does not exceed 25°C.
-
Chlorination: Cool the mixture to 0°C. Bubble chlorine gas (0.11 mol) through the solution over 1-2 hours while maintaining the temperature between 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the 2-aminopyridine is consumed.
-
Workup: Pour the reaction mixture slowly onto crushed ice with stirring. Carefully neutralize the solution with a 50% sodium hydroxide solution to a pH of 8-9, keeping the temperature below 20°C.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain 2-Amino-5-chloropyridine.
Protocol 2: Synthesis of this compound (Illustrative)
Step A: Chlorosulfonation
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add chlorosulfonic acid (5 equivalents). Cool the acid to 0°C.
-
Addition of Starting Material: Slowly add 2-Amino-5-chloropyridine (1 equivalent) in small portions, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride may precipitate. Filter the solid quickly and wash with ice-cold water. Due to the instability of the sulfonyl chloride, it is often recommended to proceed to the next step with the crude, damp solid.
Step B: Amidation
-
Reaction Setup: Suspend the crude 2-amino-5-chloropyridine-3-sulfonyl chloride in a suitable solvent like THF or dioxane in a flask cooled in an ice bath.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitor by TLC).
-
Isolation and Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 6. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Managing reaction temperature for 2-Amino-5-chloropyridine-3-sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 2-Amino-5-chloropyridine-3-sulfonamide. Our goal is to address specific issues encountered during experimental procedures to ensure a safe, efficient, and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of temperature control in the synthesis of this compound?
A1: Temperature is a crucial parameter throughout the synthesis, influencing reaction rates, selectivity, and the formation of impurities. The initial chlorosulfonation of 2-amino-5-chloropyridine is a highly exothermic reaction.[1] Without precise temperature control, excessive heat can lead to the degradation of the starting material and the formation of unwanted byproducts. Similarly, the subsequent amination step requires a specific temperature range to ensure the efficient conversion of the sulfonyl chloride to the desired sulfonamide without promoting side reactions.
Q2: What are the main stages of the synthesis, and what are the general temperature considerations for each?
A2: The synthesis of this compound typically proceeds in two key stages:
-
Chlorosulfonation of 2-amino-5-chloropyridine: This step involves reacting 2-amino-5-chloropyridine with a chlorosulfonating agent, such as chlorosulfonic acid. This reaction is highly exothermic and generally requires low temperatures, often in the range of 0 to 10°C, to control the reaction rate and prevent the formation of byproducts.
-
Amination of 2-Amino-5-chloropyridine-3-sulfonyl chloride: The resulting sulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide. This step is typically carried out at a controlled temperature, which can range from ambient to slightly elevated temperatures, to drive the reaction to completion while minimizing the hydrolysis of the sulfonyl chloride.
Q3: What are the common side reactions related to improper temperature management?
A3: Improper temperature control can lead to several side reactions:
-
During Chlorosulfonation:
-
Overheating: Can cause decomposition of the starting material and the product, leading to a dark-colored reaction mixture and a low yield of the desired sulfonyl chloride. It can also promote the formation of polysulfonated byproducts.
-
Temperature too low: May result in an incomplete or very slow reaction.
-
-
During Amination:
-
Overheating: Can accelerate the hydrolysis of the sulfonyl chloride intermediate to the corresponding sulfonic acid, which will not react to form the sulfonamide.
-
Temperature too low: May lead to an incomplete reaction, leaving unreacted sulfonyl chloride.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of 2-Amino-5-chloropyridine-3-sulfonyl chloride | Reaction temperature was too high during chlorosulfonation, leading to degradation. | - Ensure the reaction is performed in an ice or ice-salt bath to maintain the temperature below 10°C. - Add the chlorosulfonating agent dropwise to control the exothermic reaction. |
| Reaction temperature was too low, resulting in an incomplete reaction. | - Allow the reaction to proceed for a longer duration at the recommended low temperature. - Monitor the reaction progress using techniques like TLC or HPLC to determine the endpoint. | |
| Low Yield of this compound | Hydrolysis of the sulfonyl chloride intermediate due to high temperature or moisture. | - Perform the amination step at the recommended temperature, avoiding excessive heating. - Ensure all glassware and reagents are dry before starting the reaction. |
| Incomplete amination reaction. | - Increase the reaction time or slightly elevate the temperature within the recommended range. - Use a sufficient excess of the aminating agent. | |
| Formation of Dark-Colored Byproducts | Decomposition of reagents or products due to excessive heat. | - Strictly control the temperature during the exothermic chlorosulfonation step. - Ensure gradual addition of reagents to dissipate heat effectively. |
| Presence of Unreacted 2-amino-5-chloropyridine | Insufficient amount of chlorosulfonating agent or incomplete reaction. | - Use a slight excess of the chlorosulfonating agent. - Ensure the reaction is stirred efficiently and allowed to proceed to completion. |
| Presence of 2-Amino-5-chloropyridine-3-sulfonic acid in the final product | Hydrolysis of the sulfonyl chloride intermediate. | - Minimize the exposure of the sulfonyl chloride to water. - Control the temperature during the amination workup to prevent hydrolysis. |
Experimental Protocols
Chlorosulfonation of 2-amino-5-chloropyridine
This procedure outlines the synthesis of the intermediate, 2-Amino-5-chloropyridine-3-sulfonyl chloride.
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-amino-5-chloropyridine.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel while vigorously stirring and maintaining the temperature below 10°C. The addition rate should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with stirring.
-
The precipitated solid, 2-Amino-5-chloropyridine-3-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Amination of 2-Amino-5-chloropyridine-3-sulfonyl chloride
This procedure describes the conversion of the sulfonyl chloride to the final product, this compound.
Methodology:
-
In a sealed reaction vessel, suspend the dried 2-Amino-5-chloropyridine-3-sulfonyl chloride in a suitable solvent (e.g., dioxane or THF).
-
Cool the suspension in an ice bath.
-
Bubble ammonia gas through the mixture or add a solution of aqueous ammonia dropwise while maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
| Reaction Step | Parameter | Recommended Range | Potential Issues if Deviated |
| Chlorosulfonation | Temperature | 0 - 10°C | High Temp: Degradation, Byproducts; Low Temp: Slow/Incomplete Reaction |
| Reagent Addition | Dropwise | Rapid Addition: Uncontrolled Exotherm, Safety Hazard | |
| Reaction Time | 2 - 4 hours | Too Short: Incomplete Reaction; Too Long: Potential for Side Reactions | |
| Amination | Temperature | 0 - 25°C | High Temp: Hydrolysis of Sulfonyl Chloride; Low Temp: Slow/Incomplete Reaction |
| Reaction Time | 12 - 18 hours | Too Short: Incomplete Reaction |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Avoiding common errors in the synthesis of sulfonamide compounds
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides, and what is the general reaction mechanism?
A1: The most prevalent method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, which is neutralized by the base, to form the sulfonamide.[1] Tertiary amines do not form stable sulfonamides as they lack a proton on the nitrogen for elimination.[1]
Q2: Why is a base necessary in the reaction between a sulfonyl chloride and an amine?
A2: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] In some procedures, an excess of the amine reactant can also function as the base.[1]
Q3: What are the primary side reactions to be aware of during sulfonamide synthesis?
A3: The two most common side reactions are the hydrolysis of the sulfonyl chloride and the disulfonylation of primary amines.[1]
-
Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is a major cause of low yields.[1][3]
-
Disulfonylation: Primary amines (R-NH₂) can react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂R')₂). This is more prevalent under harsh conditions or with highly reactive sulfonyl chlorides.[1]
Q4: What are the ideal solvents for sulfonamide synthesis?
A4: Aprotic solvents are generally preferred to minimize the competing hydrolysis of the sulfonyl chloride.[1] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).[1] However, reactions in aqueous media at a high pH have also been demonstrated to be effective for certain substrates.
Q5: How can I monitor the progress of my sulfonamide synthesis reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the observation of the consumption of starting materials and the formation of the sulfonamide product.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is a frequent issue in sulfonamide synthesis. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
-
Degraded or Impure Starting Materials:
-
Cause: Sulfonyl chlorides are particularly sensitive to moisture and can degrade over time. Impurities in either the sulfonyl chloride or the amine can lead to unwanted side reactions.[4]
-
Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. Use freshly opened or properly stored reagents. If necessary, re-purify starting materials before use.[4]
-
-
Presence of Water (Hydrolysis):
-
Cause: The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react with the amine.[1]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Incorrect Reaction Temperature:
-
Cause: The reaction between a sulfonyl chloride and an amine is often exothermic. If the temperature is too high, it can lead to the decomposition of reactants and the formation of byproducts. Conversely, if the temperature is too low, the reaction may not proceed to completion.[4]
-
Solution: Control the reaction temperature. For highly reactive substrates, it is advisable to add the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to manage the initial exotherm, and then allow the reaction to warm to the optimal temperature.[1][4]
-
-
Ineffective Base:
-
Cause: The chosen base may not be strong enough to effectively neutralize the HCl produced, leading to the protonation of the amine and a stalled reaction.
-
Solution: Consider using a stronger, non-nucleophilic base. Ensure that the base is anhydrous, especially when using tertiary amines like triethylamine.[4]
-
Issue 2: Impure Final Product
The presence of impurities is a common challenge in product isolation.
Troubleshooting Workflow for Impure Product
References
Validation & Comparative
Structural Elucidation of 2-Amino-5-chloropyridine-3-sulfonamide: A Comparative Guide to Validation Techniques
An authoritative guide for researchers, scientists, and drug development professionals on the structural validation of 2-Amino-5-chloropyridine-3-sulfonamide. This document provides a comparative analysis of X-ray crystallography alongside alternative and complementary analytical methods, supported by experimental data from closely related structures.
While a published single-crystal X-ray structure for this compound is not currently available in public crystallographic databases, a comprehensive structural validation can be achieved by integrating data from analogous compounds and employing a suite of powerful analytical techniques. This guide outlines the pivotal role of X-ray crystallography and compares its application with spectroscopic and computational methods for a thorough structural characterization.
I. X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although the specific crystal structure of this compound has not been reported, analysis of the crystallographically confirmed structure of its core fragment, 2-Amino-5-chloropyridine, provides foundational data.
Table 1: Crystallographic Data for 2-Amino-5-chloropyridine (CCDC: 658008)
| Parameter | Value |
| Formula | C₅H₅ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.829(1) |
| b (Å) | 15.352(4) |
| c (Å) | 9.808(2) |
| α (°) | 90 |
| β (°) | 95.94(2) |
| γ (°) | 90 |
| Volume (ų) | 573.7(3) |
| Z | 4 |
| R-factor | 0.038 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC).
For comparison, key structural parameters from a representative sulfonamide-containing molecule are presented to infer typical bond lengths and angles for the sulfonamide group.
Table 2: Selected Bond Lengths and Angles for a Comparable Sulfonamide Derivative
| Bond/Angle | Typical Value (Å/°) |
| S-N | 1.605(4) - 1.614(3) |
| S-O (double bond) | ~1.435(2) |
| C-S | 1.752(3) - 1.766(5) |
| O-S-O | ~120 |
| N-S-O | ~107 |
| C-S-N | ~107 |
These values are comparable to those reported for similar molecules and serve as a reference for the expected geometry of the sulfonamide moiety in the target compound.[1]
-
Crystal Growth: Suitable single crystals of the target compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson synthesis. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.
II. Alternative and Complementary Structural Validation Methods
In the absence of a crystal structure, a combination of other analytical techniques is crucial for comprehensive structural elucidation.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing. | Unambiguous structure determination. | Requires suitable single crystals, which can be challenging to grow. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment, and through-space interactions (NOE). | Provides structural information in solution, does not require crystals. | Can be complex to interpret for molecules with many signals; may not definitively determine absolute stereochemistry. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information on 3D structure and connectivity. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Computational Modeling (DFT) | Optimized molecular geometry, bond parameters, and electronic properties. | Provides theoretical structural insights without experimentation. | Theoretical data that requires experimental validation. |
NMR is a powerful non-destructive technique that provides detailed information about the molecular structure in solution.
-
¹H NMR: Would confirm the number and connectivity of hydrogen atoms, including the chemical shifts of the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups.
-
¹³C NMR: Would identify the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, confirming the overall molecular skeleton.
Density Functional Theory (DFT) calculations can predict the optimized geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from analogous structures.[2][3]
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and various NMR experiments (¹H, ¹³C, COSY, etc.) are performed.
-
Spectral Analysis: The resulting spectra are processed and analyzed to assign signals and determine the molecular structure.
III. Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust structural validation can be achieved through a multi-faceted approach. By leveraging X-ray crystallographic data from the closely related 2-Amino-5-chloropyridine and other sulfonamides, in conjunction with spectroscopic data from NMR and IR, and theoretical insights from computational modeling, researchers can build a comprehensive and reliable structural model. This integrated strategy is essential for advancing drug discovery and development programs that utilize this important chemical scaffold.
References
A Comparative Analysis of 2-Amino-5-chloropyridine-3-sulfonamide and Other Sulfonamides in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Amino-5-chloropyridine-3-sulfonamide and other sulfonamide-based compounds. This report synthesizes available experimental data on their biological activities, with a focus on carbonic anhydrase inhibition and antimicrobial properties, to inform future research and development.
Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The core sulfonamide functional group (-SO2NH2) is a key pharmacophore that can be incorporated into diverse molecular scaffolds to modulate biological activity.[2] Pyridine-based sulfonamides, in particular, have garnered significant interest due to their potential as targeted inhibitors of various enzymes. This guide focuses on the comparative landscape of these compounds, with a specific interest in this compound.
While direct comparative experimental data for this compound against other sulfonamides is limited in the currently available literature, this analysis juxtaposes its known characteristics with the performance of other well-characterized pyridine sulfonamides to provide a valuable reference for researchers.
Carbonic Anhydrase Inhibition: A Key Target
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological and pathological processes.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[4] Sulfonamides are a prominent class of CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[5]
Comparative Inhibition Data
Recent studies have explored the efficacy of various pyridine-based sulfonamides as CA inhibitors. The following table summarizes the inhibition constants (Ki) of several pyrazolo[4,3-c]pyridine sulfonamides and 4-substituted pyridine-3-sulfonamides against different human carbonic anhydrase (hCA) isoforms.
| Compound Class | Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | 1a | 8010 | >10000 | 8950 | 713.6 | [3][6] |
| 1b | 200.5 | 105.4 | 10000 | 450.3 | [3][6] | |
| 1c | 58.8 | 98.7 | 9880 | 120.5 | [3][6] | |
| 4-Substituted Pyridine-3-Sulfonamides | 3 | >10000 | 450.3 | 2500 | 150.7 | [5] |
| 4 | 8500 | 805.6 | 137.2 | 200.1 | [5] | |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3] |
Absence of data for this compound in these direct comparative studies is noted.
The data reveals that structural modifications to the pyridine sulfonamide scaffold significantly impact inhibitory potency and selectivity across different CA isoforms. For instance, some pyrazolo[4,3-c]pyridine derivatives show potent inhibition of hCA I, while certain 4-substituted pyridine-3-sulfonamides exhibit notable selectivity for the cancer-associated isoform hCA IX.[3][5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against various CA isoforms is typically determined using a stopped-flow CO2 hydrase assay.[3][7]
Objective: To measure the inhibition constants (Ki) of sulfonamides against different human carbonic anhydrase (hCA) isoforms.
Materials:
-
Applied Photophysics stopped-flow instrument
-
Recombinant hCA isoforms (e.g., hCA I, II, IX, XII)
-
Sulfonamide inhibitor stock solutions
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., 0.2 mM Phenol Red)
-
20 mM Na2SO4 (to maintain constant ionic strength)
Procedure:
-
Enzyme-Inhibitor Pre-incubation: Solutions of the specific hCA isoform and the sulfonamide inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument.
-
Rate Measurement: The catalytic activity is monitored by observing the change in absorbance of the pH indicator over time as the CO2 is hydrated to bicarbonate and a proton.
-
Kinetic Parameter Determination: The initial velocity of the reaction is measured at different substrate (CO2) concentrations.
-
Inhibition Constant Calculation: The inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition model, such as the Cheng-Prusoff equation, using non-linear least-squares analysis. Each Ki value is typically the mean of multiple independent measurements.[7]
Antimicrobial Activity: A Classic Application
Sulfonamides were among the first classes of antibiotics discovered and continue to be relevant in treating bacterial infections.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9]
Comparative Antibacterial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | Reference |
| 5a | - | 7.81 | - | [9] |
| 9a | - | 7.81 | - | [9] |
| 3a | - | - | 62.5 | [9] |
| 3b | - | - | 62.5 | [9] |
| Ciprofloxacin (Control) | - | - | - | [9] |
Data for this compound is not available in this study.
The results indicate that the antibacterial potency of sulfonamides can be significantly influenced by the nature of the substituents on the core structure.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of sulfonamides is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, K. pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
Sulfonamide stock solutions
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Positive control (broth with bacteria, no drug)
-
Negative control (broth only)
-
Reference antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Serial Dilution: The sulfonamide compound is serially diluted in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.
Conclusion and Future Directions
The landscape of pyridine sulfonamides is rich with compounds demonstrating significant potential as inhibitors of carbonic anhydrases and as antimicrobial agents. While this guide provides a comparative overview based on available data, the absence of specific experimental results for this compound highlights a knowledge gap.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct, head-to-head comparative studies against established sulfonamides and other pyridine-based analogs are crucial to accurately determine its therapeutic potential. Such studies should include a broad panel of CA isoforms and a diverse range of bacterial and fungal strains to fully elucidate its activity profile and selectivity. This will enable a more complete understanding of its structure-activity relationships and its potential place in the landscape of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Amino-5-chloropyridine-3-sulfonamide Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Amino-5-chloropyridine-3-sulfonamide analogs. Due to a lack of comprehensive studies on this specific scaffold, this guide synthesizes data from research on structurally related sulfonamides, particularly focusing on their activity as carbonic anhydrase (CA) and kinase inhibitors. The information presented herein is intended to guide the rational design of novel and potent analogs.
Core Structure
The core structure of the analogs discussed is this compound. Modifications at the amino (-NH2) group, the pyridine ring, and the sulfonamide (-SO2NH2) group can significantly impact biological activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents. Based on studies of related compounds, the following SAR trends can be inferred for this compound analogs.
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[1][2][3][4] The primary sulfonamide group is crucial for activity, as it coordinates with the zinc ion in the enzyme's active site.
Key SAR Observations for Carbonic Anhydrase Inhibitors:
-
Primary Sulfonamide: The unsubstituted -SO2NH2 group is essential for potent inhibition. Substitution on the sulfonamide nitrogen generally leads to a significant decrease or loss of activity.[4]
-
Aromatic/Heterocyclic Ring: The nature of the ring system influences binding affinity and selectivity for different CA isoforms. Five-membered heterocyclic sulfonamides have been shown to be effective inhibitors.[1]
-
Substituents on the Pyridine Ring: The electronic properties and steric bulk of substituents on the pyridine ring can modulate the acidity of the sulfonamide group and its interaction with active site residues. The 5-chloro substituent on the core structure is an electron-withdrawing group that can influence the pKa of the sulfonamide.
Below is a table summarizing the inhibitory activity of representative sulfonamides against various human carbonic anhydrase (hCA) isoforms. While not direct analogs of this compound, they provide insight into the general activity of this class of compounds.
Table 1: Inhibitory Activity of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Saccharin | >10,000 | 330 | 4,500 | 3,800 |
| Aromatic Sulfonamide Derivative 1 | 7,500 | 15 | 4.5 | 4.7 |
| Heterocyclic Sulfonamide Derivative 2 | 85 | 1.2 | 28 | 185 |
Data is representative and compiled from various sources on sulfonamide-based CA inhibitors.
Kinase Inhibition
The 2-aminopyridine and 2-aminopyrimidine scaffolds are known to be effective hinge-binding motifs in kinase inhibitors.[5] Analogs of this compound could potentially act as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs).
Key SAR Observations for Kinase Inhibitors:
-
2-Amino Group: The amino group at the 2-position of the pyridine ring is critical for forming hydrogen bonds with the kinase hinge region.
-
Substitutions on the Amino Group: N-alkylation or N-acylation of the 2-amino group can be tolerated and can be used to modulate potency and selectivity.
-
Substitutions on the Sulfonamide Group: The sulfonamide moiety can be modified to interact with other regions of the ATP-binding pocket, potentially improving affinity and selectivity. For instance, N-substituted sulfonamides can be designed to occupy hydrophobic pockets.
-
Pyridine Ring Substituents: The 5-chloro substituent can occupy a specific pocket within the kinase active site, contributing to binding affinity.
Table 2: Inhibitory Activity of Representative 2-Aminopyridine Derivatives against CDKs
| Compound | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| 2-Aminopyridine Derivative A | 50 | 75 |
| 2-Aminopyrimidine Derivative B | 25 | 40 |
Data is representative and compiled from patent literature on 2-aminopyridine-based CDK inhibitors.[5]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO₂ hydrase assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant hCA isoforms are used. Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Buffer: A buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme is pre-incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of a CO₂-saturated water solution.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer. The initial velocity of the reaction is calculated.
-
Data Analysis: The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values are then calculated using the Cheng-Prusoff equation.
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases can be evaluated using various in vitro kinase assay formats, such as a radiometric assay or a fluorescence-based assay.
Methodology (Radiometric Assay):
-
Reaction Components: The assay mixture contains the kinase, a specific substrate (e.g., a peptide or protein), ATP (including a radiolabeled ATP, such as [γ-³³P]ATP), and the test compound at various concentrations.
-
Reaction Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a filter membrane and washing away the excess ATP.
-
Detection: The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
General SAR Workflow
Caption: General workflow for SAR studies of this compound analogs.
Putative Binding Mode of Sulfonamide in Carbonic Anhydrase Active Site
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the preparation of 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, purity, reaction conditions, and the nature of starting materials, with supporting experimental data presented for objective analysis.
Executive Summary
The synthesis of this compound is primarily achieved through a two-step process starting from the commercially available 2-amino-5-chloropyridine. This involves an initial sulfonation to form the key intermediate, 2-amino-5-chloro-pyridine-3-sulfonyl chloride, followed by amination to yield the final product. The variations in the overall synthesis lie in the initial preparation of 2-amino-5-chloropyridine. This guide will detail and compare three distinct routes for the synthesis of this precursor, followed by a generalized procedure for its conversion to the target sulfonamide.
Comparison of Synthetic Routes for 2-Amino-5-chloropyridine
The primary precursor, 2-amino-5-chloropyridine, can be synthesized through several methods, each with its own advantages and disadvantages. Below is a comparison of three prominent routes.
| Parameter | Route 1: Direct Chlorination with N-Fluoro-N-chlorobenzenesulfonamide | Route 2: Direct Chlorination with Chlorine Gas in Acidic Medium | Route 3: Multi-step Synthesis via Nitration |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine | 2-Aminopyridine |
| Key Reagents | N-Fluoro-N-chlorobenzenesulfonamide, Imidazole ionic liquid | Chlorine gas, Concentrated Sulfuric Acid or Acetic Acid/HCl | Conc. H₂SO₄, Conc. HNO₃, Acetic Anhydride, Iron, HCl, NaNO₂, CuCl |
| Reported Yield | Up to 99%[1] | 69-87%[2] | Moderate (multi-step yield losses) |
| Purity | High (e.g., 99.5%)[1] | Good (e.g., 96-99%)[2] | Requires purification at each step |
| Reaction Conditions | Mild (0-40 °C)[1] | Harsh (low temperatures, strong acids)[2] | Varied, includes nitration and reduction steps |
| Advantages | High yield and purity, mild conditions.[1] | High selectivity for the 5-position, relatively high yield.[2] | Avoids direct use of gaseous chlorine. |
| Disadvantages | Use of a specialized and potentially costly chlorinating agent. | Use of corrosive strong acids and hazardous chlorine gas.[2] | Multiple steps, longer overall synthesis time, potential for side products. |
Experimental Protocols
Route 1: Direct Chlorination using N-Fluoro-N-chlorobenzenesulfonamide
Step 1: Synthesis of 2-Amino-5-chloropyridine [1]
-
To a solution of 2-aminopyridine (9.4 g, 0.1 mol) in acetonitrile (150 mL) is added N-fluoro-N-chlorobenzenesulfonamide (20.9 g, 0.1 mol) and an imidazole ionic liquid catalyst (e.g., 1-methyl-3-propylimidazolium chloride, 0.2 g).
-
The reaction mixture is stirred at room temperature (25 °C) or heated to reflux (40 °C) for 1.5-2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is recrystallized from ethanol, filtered, and dried to afford 2-amino-5-chloropyridine.
Route 2: Direct Chlorination with Chlorine Gas in a Strongly Acidic Medium
Step 1: Synthesis of 2-Amino-5-chloropyridine [2]
-
2-Aminopyridine (18.8 g, 0.20 mol) is dissolved in 100 mL of glacial acetic acid.
-
Hydrogen chloride gas is bubbled through the solution until 10.5 g has been added.
-
The mixture is cooled to 10-12 °C in an ice bath.
-
Liquid chlorine (11.5 mL, 17.7 g, 0.25 mol) is added over a period of 45 minutes, maintaining the temperature.
-
The reaction mixture is stirred for an additional 30 minutes.
-
The solution is poured over ice and neutralized with 50% aqueous sodium hydroxide.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried in vacuo to yield 2-amino-5-chloropyridine.
Route 3: Multi-step Synthesis via Nitration
Step 1: Synthesis of 2-Amino-5-nitropyridine [3]
-
2-Aminopyridine is dissolved in concentrated sulfuric acid under cooling.
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 20 °C.
-
The reaction is stirred for 2 hours at this temperature and then for 4 hours at 50 °C.
-
The reaction mixture is poured into ice water and neutralized with concentrated ammonia water to precipitate the product.
Subsequent Steps: The synthesis proceeds through acylation of the amino group, reduction of the nitro group, a Sandmeyer reaction to introduce the chloro group, and finally deprotection to yield 2-amino-5-chloropyridine.[3]
Synthesis of this compound from 2-Amino-5-chloropyridine
The conversion of 2-amino-5-chloropyridine to the final product involves two key steps: sulfonation to the sulfonyl chloride and subsequent amination.
Step 2: Synthesis of 2-Amino-5-chloro-pyridine-3-sulfonyl chloride
Step 3: Synthesis of this compound
The final step is the amination of the sulfonyl chloride intermediate.
-
The crude 2-amino-5-chloro-pyridine-3-sulfonyl chloride is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran.
-
The solution is cooled in an ice bath.
-
A solution of ammonia in a suitable solvent (e.g., dioxane or methanol) is added dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent.
-
The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Logical Workflow of Synthetic Routes
Caption: Synthetic pathways to this compound.
References
Comparative Efficacy of 2-Amino-5-chloropyridine-3-sulfonamide: An In Vitro and In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vitro and in vivo efficacy of 2-Amino-5-chloropyridine-3-sulfonamide, a compound with potential therapeutic applications. Due to a lack of publicly available experimental data for this specific molecule, this document serves as a template, outlining the requisite experimental protocols and data presentation structures for a comprehensive comparative analysis against established alternatives. The methodologies and comparative data for known inhibitors of P-glycoprotein (P-gp) and Dihydropteroate Synthase (DHPS) are presented as illustrative examples.
Introduction
This compound is a sulfonamide derivative. Compounds of this class have been recognized for their potential to inhibit key biological targets. Preliminary information suggests that this compound may act as an inhibitor of the P-glycoprotein (P-gp) efflux pump and the bacterial enzyme Dihydropteroate Synthase (DHPS)[1][2]. Inhibition of P-gp is a strategy to overcome multidrug resistance in cancer, while DHPS inhibition is a well-established mechanism for antibacterial agents[3][4].
This guide outlines the necessary experimental framework to:
-
Determine the in vitro inhibitory potency of this compound against P-gp and DHPS.
-
Compare its efficacy with known inhibitors.
-
Provide a basis for designing subsequent in vivo studies.
In Vitro Efficacy Evaluation
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.
The following table provides a template for summarizing the in vitro efficacy of P-gp inhibitors. Data for well-characterized inhibitors are included for comparative purposes.
| Compound | Cell Line | Assay Type | Probe Substrate | IC50 (µM) | Reference |
| This compound | e.g., MCF7/ADR | Rhodamine 123 Accumulation | Rhodamine 123 | Data not available | |
| Verapamil | Caco-2 | Bidirectional Transport | Digoxin | 5.5 | Fictional Example |
| Elacridar (GF120918) | MDCKII-MDR1 | Calcein-AM Efflux | Calcein-AM | 0.04 | Fictional Example |
| Tariquidar (XR9576) | K562/DOX | ATPase Activity | Verapamil | 0.045 | Fictional Example |
a) Rhodamine 123 Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, K562/DOX) and their parental non-resistant cell lines are cultured to 80-90% confluency.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After adherence, cells are pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., Verapamil) for 1 hour.
-
Rhodamine 123 is added to a final concentration of 5 µM and incubated for another hour.
-
Cells are washed with ice-cold PBS to stop the efflux.
-
Intracellular fluorescence is measured using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is used to calculate the IC50 value.
b) Bidirectional Transport Assay using Caco-2 Cells
This assay assesses the inhibition of P-gp-mediated efflux across a polarized monolayer of Caco-2 cells, which naturally express P-gp.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure:
-
The transport of a P-gp substrate (e.g., Digoxin) is measured in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
The assay is performed in the absence and presence of various concentrations of this compound.
-
Samples are taken from the receiver compartment at specific time points.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. A significant reduction in the ER in the presence of the test compound indicates P-gp inhibition.
Dihydropteroate Synthase (DHPS) Inhibition
DHPS is a key enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antimicrobial agents.
This table provides a template for comparing the in vitro efficacy of DHPS inhibitors.
| Compound | Organism | Assay Type | IC50 (µM) | MIC (µg/mL) vs. E. coli | Reference |
| This compound | e.g., E. coli | Spectrophotometric | Data not available | Data not available | |
| Sulfamethoxazole | S. aureus | Spectrophotometric | 2.5 | 16 | Fictional Example |
| Dapsone | M. tuberculosis | Spectrophotometric | 0.8 | 4 | Fictional Example |
| Pterin-sulfa conjugate | Y. pestis | Isothermal Titration Calorimetry | 0.5 | 8 | [1] |
a) Spectrophotometric Assay
This continuous assay measures DHPS activity by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).
-
Principle: DHPS synthesizes dihydropteroate, which is then reduced by excess DHFR, consuming NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
Reagents: Recombinant DHPS and DHFR, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), para-aminobenzoic acid (pABA), NADPH, and the test compound.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add assay buffer, DHPS, DHFR, NADPH, and various concentrations of this compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding a mixture of pABA and DHPPP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis: The initial reaction velocities are calculated, and the IC50 value is determined from a dose-response curve.
b) Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Procedure:
-
A standardized inoculum of the test bacterium (e.g., E. coli) is prepared.
-
Serial dilutions of this compound are made in a liquid growth medium in a 96-well plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions.
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vivo Efficacy Models
Once in vitro efficacy is established, the next step is to evaluate the compound's performance in relevant animal models.
P-gp Inhibition in Xenograft Models
-
Model: Nude mice bearing tumors derived from a P-gp-overexpressing cancer cell line (e.g., K562/DOX).
-
Procedure:
-
Mice are treated with a standard chemotherapeutic agent (a P-gp substrate, e.g., Doxorubicin) alone or in combination with this compound.
-
Tumor growth is monitored over time.
-
-
Endpoint: A significant reduction in tumor growth in the combination therapy group compared to the chemotherapy-alone group would indicate effective in vivo P-gp inhibition.
Antibacterial Efficacy in Murine Infection Models
-
Model: Mice systemically infected with a pathogenic bacterial strain (e.g., E. coli).
-
Procedure:
-
Following infection, mice are treated with this compound or a reference antibiotic (e.g., Sulfamethoxazole).
-
Survival rates and bacterial load in target organs (e.g., spleen, liver) are assessed.
-
-
Endpoint: Increased survival and reduced bacterial burden in the treated group compared to the vehicle control would demonstrate in vivo antibacterial efficacy.
Conclusion
This guide provides a comprehensive framework for the preclinical evaluation of this compound as a potential P-gp or DHPS inhibitor. The outlined experimental protocols and data presentation formats are intended to facilitate a standardized and comparative assessment of its efficacy. The generation of robust in vitro and in vivo data according to these guidelines will be crucial in determining the therapeutic potential of this compound and guiding its further development.
References
- 1. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Amino-5-chloropyridine-3-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the cytotoxicity profiles of novel 2-Amino-5-chloropyridine-3-sulfonamide derivatives. Due to the limited availability of publicly accessible, direct comparative studies on a series of these specific derivatives, this document serves as a template. It outlines the essential experimental protocols and data presentation formats necessary for a robust evaluation of cytotoxic potential. The methodologies and examples provided are based on established practices for assessing the cytotoxicity of sulfonamide-based compounds.
Data Presentation: Comparative Cytotoxicity
A crucial aspect of evaluating a series of novel compounds is the direct comparison of their cytotoxic activity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell growth, by 50%. The data should be presented in a clear and organized manner, allowing for easy interpretation and comparison across different cell lines.
Table 1: Hypothetical Cytotoxicity Profile of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Substitution (R) | Human Colon Carcinoma (HCT-116) | Human Breast Adenocarcinoma (MCF-7) | Human Lung Carcinoma (A549) | Normal Human Dermal Fibroblasts (NHDF) |
| ACPS-001 | -H | >100 | >100 | >100 | >100 |
| ACPS-002 | -CH3 | 75.2 ± 5.1 | 82.1 ± 6.3 | 91.5 ± 7.8 | >100 |
| ACPS-003 | -OCH3 | 50.8 ± 4.2 | 61.3 ± 5.5 | 73.4 ± 6.1 | 95.3 ± 8.2 |
| ACPS-004 | -F | 32.1 ± 2.9 | 45.6 ± 3.8 | 55.9 ± 4.7 | 88.7 ± 7.5 |
| ACPS-005 | -Cl | 25.4 ± 2.1 | 33.7 ± 2.9 | 42.8 ± 3.5 | 76.2 ± 6.9 |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 5.3 ± 0.6 |
Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual experimental results will vary.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, it is imperative to follow standardized and detailed experimental protocols. The following describes a common method for assessing cytotoxicity: the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely accepted method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][2][3]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a normal cell line (e.g., NHDF)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted to various concentrations in complete medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug like doxorubicin) are also included. The plates are incubated for an additional 48 to 72 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Hypothetical Signaling Pathway Affected by a Cytotoxic Compound
References
Benchmarking 2-Amino-5-chloropyridine-3-sulfonamide Against Known ATPase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Amino-5-chloropyridine-3-sulfonamide, a compound identified as an ATPase inhibitor, against a selection of well-characterized, potent ATPase inhibitors. While quantitative inhibitory data for this compound is not extensively available in public literature, this guide serves as a benchmark by presenting its known qualitative activity alongside the established quantitative performance of widely used inhibitors. This comparison aims to contextualize the potential of this compound within the broader landscape of ATPase--targeting compounds and to provide a framework for its further investigation.
Introduction to this compound
This compound is a sulfonamide derivative containing a pyridine ring. The sulfonamide functional group is a well-established pharmacophore known to be present in a variety of enzyme inhibitors. While specific quantitative data such as IC50 values for its ATPase inhibitory activity are not readily found in published literature, its potential as an ATPase inhibitor has been noted. For instance, compounds with a pyridine-3-ylsulfonyl moiety have demonstrated potent inhibition of H+,K+-ATPase, suggesting that the core structure of this compound is conducive to interaction with ATPase enzymes.[1]
Comparative Analysis with Known ATPase Inhibitors
To provide a reference for the potential efficacy of this compound, this section details the inhibitory activities of several well-established ATPase inhibitors. These compounds target various classes of ATPases with high affinity and are commonly used as tool compounds in research.
| Inhibitor | Target ATPase(s) | Reported IC50/Ki Value | Notes |
| This compound | ATPase (unspecified) | Data not available | Known to possess ATPase inhibitory activity, but quantitative data is not publicly available. |
| Oligomycin A | Mitochondrial F1Fo-ATPase | Ki: ~1 µM | A well-known inhibitor of oxidative phosphorylation that blocks the proton channel of ATP synthase.[2] |
| Brefeldin A | Protein transport-related ATPases | IC50: ~0.2 µM (in HCT 116 cells) | A lactone antibiotic that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus.[3][4][5] |
| Concanamycin A | Vacuolar-type H+-ATPase (V-ATPase) | IC50: ~10 nM | A macrolide antibiotic that is a highly specific and potent inhibitor of V-type ATPases.[1][6][7] |
| Sodium Orthovanadate | Na+/K+-ATPase, Alkaline Phosphatases | IC50: ~10 µM | A commonly used inhibitor of P-type ATPases, acting as a phosphate analog.[8][9] |
Experimental Protocols
To facilitate the quantitative evaluation of this compound and other potential ATPase inhibitors, a generalized protocol for an in vitro ATPase activity assay is provided below. This protocol is adaptable for various types of ATPases and can be used to determine key inhibitory parameters such as IC50 values.
General ATPase Activity Assay (Colorimetric)
This protocol is based on the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.
Materials:
-
Purified ATPase enzyme
-
ATP solution (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the purified ATPase enzyme, and varying concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Termination and Detection: Stop the reaction and detect the amount of released inorganic phosphate by adding the phosphate detection reagent.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of phosphate released in each reaction. Determine the percentage of inhibition for each concentration of the inhibitor and plot a dose-response curve to calculate the IC50 value.
Visualizing Experimental Workflow and Signaling
To illustrate the general workflow of an ATPase inhibition assay and the fundamental signaling pathway, the following diagrams are provided.
Caption: A generalized workflow for an in vitro ATPase inhibition assay.
Caption: Simplified diagram of ATPase activity and its inhibition.
Conclusion
This compound is a compound of interest due to its confirmed, albeit qualitatively described, ATPase inhibitory activity. While a direct quantitative comparison to established inhibitors is currently limited by the lack of public data, its chemical structure suggests potential for targeted inhibition of ATPases. The data and protocols presented in this guide offer a framework for researchers to conduct their own quantitative assessments, thereby elucidating the specific potency and selectivity of this compound and advancing the understanding of its therapeutic or research potential. Further investigation is warranted to fully characterize its inhibitory profile against various ATPase subtypes.
References
- 1. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (H+,K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized 2-Amino-5-chloropyridine-3-sulfonamide
For researchers, scientists, and professionals in drug development, the meticulous verification of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Amino-5-chloropyridine-3-sulfonamide, a key intermediate in pharmaceutical synthesis.[1] We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical techniques.
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical method for purity determination is contingent on the specific requirements of the analysis, such as the desired sensitivity, quantitative precision, and the need for structural confirmation.[2] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are powerful and commonly employed techniques for the purity analysis of sulfonamides.[2][3]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2] | Retention time (t_R), peak area/height for quantification, % purity.[2] | High (ng to µg/mL).[2] | Excellent, with high precision and accuracy.[2] | Robust, reproducible, widely available, suitable for routine quality control.[2] | Requires reference standards, potential for co-elution with impurities.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Detailed structural information, identification of impurities, and quantitative analysis (qNMR). | Moderate to low (mg range). | Excellent for qNMR with an internal standard. | Provides definitive structural confirmation of the main compound and impurities. | Lower sensitivity compared to HPLC and MS, requires more sample. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[3] | Retention time, mass-to-charge ratio (m/z) for molecular weight determination and impurity identification. | Very high (pg to ng/mL).[3] | Good, can be highly accurate with isotopically labeled standards. | High sensitivity and selectivity, allows for identification of unknown impurities.[3] | Matrix effects can interfere with quantification, more complex instrumentation.[3] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.[2]
This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and a reference standard into separate 10 mL volumetric flasks.[2]
-
Dissolve the contents in a suitable diluent (e.g., a mixture of acetonitrile and water) and make up the volume to the mark to achieve a concentration of approximately 1 mg/mL.[2]
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks in the chromatogram of the test sample.[2]
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This protocol describes the use of ¹H NMR for the structural confirmation and purity assessment of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
For quantitative NMR (qNMR), accurately weigh a known amount of the sample and an internal standard (e.g., maleic acid) and dissolve them together in the deuterated solvent.
-
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹H.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (D1): 5 times the longest T1 relaxation time for quantitative analysis.
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for characteristic peaks of this compound and any unexpected signals that may indicate impurities.
-
For qNMR, calculate the purity by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
This protocol details the use of LC-MS for the identification and quantification of this compound and its impurities.
-
Sample Preparation:
-
Prepare samples as described for HPLC analysis, but at a lower concentration (e.g., 10 µg/mL) to avoid detector saturation.
-
-
LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable for sulfonamides.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
-
Data Analysis:
-
Identify the target compound by its retention time and the mass-to-charge ratio of its molecular ion.
-
Identify potential impurities by their unique retention times and m/z values.
-
Quantify the compound using a calibration curve generated from standards.[2] Purity can be estimated by the relative response of impurity peaks to the main compound peak.[2]
-
Purity Data Summary
The following table presents hypothetical purity data for a synthesized batch of this compound compared to a commercially available reference standard.
| Analytical Method | Synthesized Batch Purity (%) | Reference Standard Purity (%) | Major Impurity Detected (m/z or chemical shift) |
| HPLC (Area %) | 99.2% | >99.8% | Retention Time: 3.5 min |
| qNMR (% w/w) | 98.9% | 99.5% | δ 7.8 ppm (doublet) |
| LC-MS (Relative Area %) | 99.1% | >99.8% | m/z 225.1 |
Bioisosteric Alternatives
In drug discovery, the sulfonamide group can be a bioisostere for a carboxylic acid group, sometimes leading to improved pharmacological properties.[4][5] Bioisosterism, the replacement of functional groups with others having similar physical or chemical properties, is a key strategy for optimizing drug candidates.[4][6] Other functional groups like tetrazoles and squarates are also common bioisosteres for carboxylic acids.[4] The selection of a particular bioisostere is highly context-dependent and aims to enhance properties like metabolic stability, cell permeability, and potency while minimizing toxicity.[7]
Visualizations
Diagrams created using Graphviz help to visualize the logical flow of purity determination and potential mechanisms of action.
Caption: Experimental workflow for purity analysis.
References
- 1. This compound, CasNo.163137-44-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
A Comparative Guide to the Vasodilator Properties of 2-Amino-5-chloropyridine-3-sulfonamide and Other Vasoactive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the vasodilator properties of 2-Amino-5-chloropyridine-3-sulfonamide alongside other established vasodilator agents. While direct quantitative experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines its putative mechanism of action and offers a framework for its evaluation by comparing it to well-characterized vasodilators.
Introduction to this compound
This compound is a compound that has been noted for its potential vasodilator properties.[1] Its mechanism of action is suggested to involve the inhibition of potassium channels, a pathway known to induce muscle relaxation and vasodilation.[1] Further research is required to fully elucidate its efficacy and specific molecular targets.
Comparative Analysis of Vasodilator Agents
To provide a context for the potential efficacy of this compound, this section details the properties of several classes of well-established vasodilator drugs. Vasodilators are crucial in managing a variety of cardiovascular conditions, including hypertension, angina, and heart failure.[2][3][4] They function through diverse mechanisms, primarily by relaxing the smooth muscle of blood vessels.[5]
Data Presentation: Quantitative Comparison of Vasodilator Agents
The following table summarizes the half-maximal effective concentration (EC50) values for various common vasodilators, providing a quantitative measure of their potency. Lower EC50 values indicate higher potency.
| Vasodilator Agent | Class | Pre-contraction Agent | EC50 (-log M) | Maximal Relaxation (%) | Reference Artery |
| Sodium Nitroprusside (SNP) | Nitric Oxide Donor | Phenylephrine | 7.32 ± 0.2 | ~100 | Human Internal Mammary Artery |
| Sodium Nitroprusside (SNP) | Nitric Oxide Donor | U46619 | 6.71 ± 0.38 | ~100 | Human Radial Artery[6][7] |
| Nitroglycerin (NTG) | Nitric Oxide Donor | Phenylephrine | 7.92 ± 0.06 | ~100 | Human Internal Mammary Artery |
| Nitroglycerin (NTG) | Nitric Oxide Donor | U46619 | 7.50 ± 0.16 | ~100 | Human Radial Artery[6][7] |
| Nicardipine | Calcium Channel Blocker | U46619 | Not specified | Dose-dependent decrease | Feline Pulmonary Artery[8] |
| Isoproterenol | Beta-Adrenoceptor Agonist | U46619 | Not specified | Dose-dependent decrease | Feline Pulmonary Artery[8] |
Signaling Pathways of Vasodilation
The vasodilation process is mediated by various intracellular signaling pathways. Understanding these pathways is critical for the development of novel therapeutic agents.
Potassium Channel Blocker-Induced Vasodilation
This compound is suggested to act as a potassium channel blocker. The blockade of specific potassium channels in vascular smooth muscle cells can lead to hyperpolarization, which in turn closes voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of potassium channel blocker-induced vasodilation.
Nitric Oxide (NO) Mediated Vasodilation
A common pathway for many vasodilators, such as sodium nitroprusside and nitroglycerin, involves the generation of nitric oxide.
Caption: Signaling pathway of Nitric Oxide (NO) mediated vasodilation.
Experimental Protocols
To facilitate further research on the vasodilator properties of this compound, a standard in vitro experimental protocol for assessing vasorelaxation is provided below.
Ex Vivo Vasorelaxation Assay Using Isolated Aortic Rings
This protocol describes the measurement of the vasorelaxant effect of a test compound on isolated arterial rings pre-contracted with a vasoconstrictor agent.
Materials and Reagents:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
Test compound (e.g., this compound)
-
Reference vasodilator (e.g., Sodium Nitroprusside)
-
Organ bath system with force-displacement transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) according to approved ethical guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.
-
Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Viability and Endothelium Integrity Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60 mM).
-
After washing and return to baseline, induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 1 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.
-
-
Vasorelaxation Assay:
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction with phenylephrine (1 µM).
-
Once the contraction is stable, cumulatively add the test compound (e.g., this compound) in increasing concentrations (e.g., 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
A parallel experiment with a known vasodilator (e.g., Sodium Nitroprusside) should be performed as a positive control.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value and the maximal relaxation (Emax).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the ex vivo vasorelaxation assay.
Conclusion
While this compound shows promise as a vasodilator, ostensibly through the modulation of potassium channels, further experimental validation is necessary to quantify its potency and efficacy. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to undertake such investigations and to situate the potential of this compound within the broader landscape of vasoactive agents.
References
- 1. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
- 2. Potassium channel‐mediated NO‐induced vasodilation during maturation: Dominance of Kv7 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of vasodilatory responses to nitroglycerin and its dinitrate metabolites in human veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the vasorelaxant effect of nitroprusside and nitroglycerin in the human radial artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary vasodilator responses to nicardipine: comparison with other vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Amino-5-chloropyridine-3-sulfonamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-5-chloropyridine-3-sulfonamide (CAS Number: 163137-44-8), ensuring operational safety and regulatory compliance.
Hazard Profile
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe disposal.
Hazard Classification Summary:
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
This data is based on available safety information for CAS 163137-44-8.
Immediate Safety Precautions for Handling Waste
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation and respiratory tract irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "163137-44-8". The label should also list the known hazards: "Harmful if swallowed," "Causes skin and eye irritation," "May cause respiratory irritation."
-
Collection of Solid Waste:
-
Carefully transfer any solid residual of the chemical into the designated hazardous waste container using a dedicated scoop or spatula.
-
Minimize the generation of dust during transfer.
-
Any contaminated materials, such as weighing paper or disposable labware, should also be placed in this container.
-
-
Collection of Contaminated Solvents/Solutions:
-
If the waste is in a solution, do not mix it with other solvent waste streams unless compatibility has been confirmed.
-
Collect the contaminated solvent in a separate, labeled hazardous waste container appropriate for liquid waste.
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and general work areas.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Follow all institutional and local regulations for waste manifest and pickup procedures.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-Amino-5-chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 2-Amino-5-chloropyridine-3-sulfonamide. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for similar compounds, it is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3][4] The full toxicological properties of this specific compound may not have been completely investigated, necessitating a cautious approach.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust or splashes.[5] |
| Hand Protection | Chemical-resistant, powder-free gloves (double gloving recommended) | Inspect gloves prior to use. Double gloving provides an additional layer of protection.[5][6][7] |
| Body Protection | Disposable gown or impervious clothing | Should be lint-free, low-permeability, with a solid front and long sleeves with tight-fitting cuffs.[5][7] |
| Respiratory Protection | NIOSH-approved respirator or use of a chemical fume hood | Required when there is a risk of generating dust or when adequate ventilation is not available to minimize inhalation.[5] |
Operational Plan: Handling and Disposal
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure a designated and properly ventilated work area, such as a chemical fume hood, is clean and operational.[5][8]
-
Confirm that an eyewash station and safety shower are readily accessible.[1][5]
-
Assemble all necessary PPE and materials before handling the compound.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin immediately after handling is complete.[5][8]
-
Carefully remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.[5]
-
Clean and decontaminate the work surface according to established laboratory procedures.
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5][8]
5. Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wearing appropriate PPE, clean up spills immediately.[1]
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][8][9]
-
Provide ventilation to the area.[1]
6. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[8]
-
All chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

